Spb-aad
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H21N3O5 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide |
InChI |
InChI=1S/C22H21N3O5/c1-2-3-9-22(24-25-22)10-11-23-17(26)5-4-12-28-21-19-16(8-13-29-19)14-15-6-7-18(27)30-20(15)21/h1,6-8,13-14H,3-5,9-12H2,(H,23,26) |
Clave InChI |
ZMQCPYLECHUXCJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Advent of Novel In Situ Hybridization Probes: A Technical Guide to High-Fidelity Transcriptomic Visualization
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology, the visualization of nucleic acids within their native cellular and tissue context is paramount for unraveling complex biological processes, from developmental cascades to the pathogenesis of disease. In situ hybridization (ISH) has long been a cornerstone technique for this purpose, enabling the localization of specific DNA and RNA sequences. However, traditional ISH methods have often been hampered by limitations in sensitivity, specificity, and the complexity of their protocols. The emergence of novel in situ hybridization probe technologies has revolutionized this field, offering unprecedented levels of performance and multiplexing capabilities. This guide provides an in-depth technical overview of the core principles, quantitative performance, and experimental protocols of these advanced ISH probe technologies, with a focus on innovations that have significantly enhanced signal amplification and specificity.
Core Principles of Novel In Situ Hybridization Probe Technologies
The fundamental principle of ISH relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence within a fixed sample. Novel ISH technologies have introduced sophisticated strategies for probe design and signal amplification to overcome the limitations of earlier methods. These advancements primarily focus on increasing the signal-to-noise ratio, enabling the detection of low-abundance transcripts and even single RNA molecules.
Key innovations in probe design and signal amplification include:
-
Branched DNA (bDNA) Amplification: This technology, utilized in platforms like RNAscope®, employs a unique probe design consisting of a pair of adjacent oligonucleotides ("Z" probes) that bind to the target RNA. This dual-binding event creates a specific landing site for a pre-amplifier molecule, which in turn binds multiple amplifier molecules. Each amplifier can then bind numerous labeled probes, leading to a substantial and highly specific signal amplification cascade. This design ensures that amplification only occurs when both "Z" probes are bound contiguously, significantly reducing background noise.
-
Hybridization Chain Reaction (HCR): HCR is an enzyme-free amplification technique that utilizes two metastable hairpin probes. When a target-specific initiator probe binds to its complementary sequence, it triggers a chain reaction of hybridization events between the two hairpin probes, leading to the formation of a long, fluorescently labeled polymer at the site of the target transcript. The degree of amplification can be controlled by the reaction time.
-
Signal Amplification by Exchange Reaction (SABER): SABER is another enzyme-based amplification method that uses a primer exchange reaction (PER) to generate long, repetitive single-stranded DNA concatemers on the probe. These concatemers then serve as scaffolds for the binding of a multitude of short, fluorescently labeled "imager" strands, resulting in a significant signal boost. SABER allows for programmable signal amplification by controlling the length of the concatemers.
These novel approaches stand in contrast to traditional methods that often rely on direct labeling of probes with enzymes or fluorophores, which can have lower sensitivity and higher background.
Quantitative Performance of In Situ Hybridization Probe Technologies
The selection of an appropriate ISH technology often depends on the specific requirements of the experiment, including the abundance of the target transcript, the desired level of sensitivity, and the need for multiplexing. The following tables summarize available quantitative data to facilitate comparison between different probe technologies.
| Parameter | Traditional ISH (e.g., DIG-labeled probes) | RNAscope® | Hybridization Chain Reaction (HCR) | SABER-FISH |
| Signal Amplification | Low to moderate (enzyme-based) | High (up to 8000-fold) | High (tunable) | Very High (5 to 450-fold) |
| Sensitivity | Moderate, often challenging for low-copy transcripts. | High, capable of single-molecule detection. | High, capable of single-molecule detection. | High, capable of single-molecule detection. |
| Specificity | Variable, can be prone to non-specific binding. | Very high due to the dual "Z" probe design. | High, relies on specific initiator-hairpin interaction. | High, relies on specific probe-target hybridization. |
| Signal-to-Noise Ratio | Moderate | High | High | High |
| Multiplexing Capability | Limited, often requires sequential staining. | Up to 4-plex with fluorescent detection. | High, with multiple orthogonal amplifiers. | High, with up to 17 orthogonal amplifiers demonstrated. |
Table 1: Qualitative and Quantitative Comparison of ISH Technologies.
| Comparison | Concordance Rate / Performance Metric | Reference |
| RNAscope® vs. qPCR/qRT-PCR | High concordance rate (81.8–100%) | |
| RNAscope® vs. DNA ISH | High concordance rate (82–100%) | |
| HCR vs. smFISH | HCR signal intensity ~15-35 times higher than smFISH. | |
| HCR vs. smFISH | HCR can have a higher rate of non-specific binding compared to smFISH. | |
| SABER-FISH Signal Amplification | 5 to 450-fold signal enhancement demonstrated. |
Table 2: Head-to-Head Quantitative Comparisons from Literature.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of novel ISH technologies. Below are representative protocols for key techniques.
Protocol 1: Digoxigenin (DIG) Labeling of RNA Probes
This protocol outlines the synthesis of DIG-labeled antisense RNA probes via in vitro transcription.
1. Template Preparation:
- Linearize plasmid DNA containing the target sequence with a suitable restriction enzyme to ensure run-off transcription.
- Purify the linearized template using phenol/chloroform extraction and ethanol (B145695) precipitation.
2. In Vitro Transcription Reaction:
- Set up the transcription reaction on ice in an RNase-free tube:
- Linearized plasmid DNA (1 µg)
- 10x Transcription Buffer (2 µl)
- 10x DIG RNA Labeling Mix (2 µl)
- RNase Inhibitor (1 µl)
- T7, T3, or SP6 RNA Polymerase (2 µl)
- Nuclease-free water to a final volume of 20 µl.
- Incubate at 37°C for 2 hours.
3. DNase Treatment:
- Add 1 µl of RNase-free DNase I to the reaction mixture.
- Incubate at 37°C for 15 minutes to remove the DNA template.
4. Probe Purification:
- Stop the reaction by adding 2 µl of 0.2 M EDTA.
- Precipitate the RNA probe by adding LiCl and cold ethanol.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge to pellet the probe, wash with 70% ethanol, and air dry.
- Resuspend the purified DIG-labeled probe in RNase-free water.
Protocol 2: RNAscope® Multiplex Fluorescent v2 Assay (Abbreviated)
This protocol is a simplified overview of the key steps for formalin-fixed, paraffin-embedded (FFPE) tissues.
1. Sample Preparation and Pretreatment:
- Bake FFPE tissue sections at 60°C.
- Deparaffinize in xylene and rehydrate through an ethanol series.
- Perform target retrieval using RNAscope® Target Retrieval Reagents.
- Digest with protease at 40°C.
2. Probe Hybridization:
- Hybridize the target-specific "Z" probe pairs to the sample at 40°C for 2 hours.
3. Signal Amplification:
- Perform a series of sequential hybridization steps with the pre-amplifier, amplifier, and labeled probes provided in the kit. Each amplification step is followed by thorough washing.
4. Visualization:
- Develop the fluorescent signal using the appropriate reagents.
- Counterstain with DAPI.
- Mount with a fluorescent mounting medium.
Protocol 3: Hybridization Chain Reaction (HCR) for Tissue Sections
This protocol provides a general workflow for performing HCR on tissue sections.
1. Sample Preparation and Pretreatment:
- Fix and permeabilize the tissue sections as required for the specific sample type.
2. Probe Hybridization:
- Pre-hybridize the sample in probe hybridization buffer at 37°C.
- Hybridize with the initiator-labeled probes overnight at 37°C.
3. Post-Hybridization Washes:
- Wash the sample extensively with probe wash buffer at 37°C to remove unbound probes.
- Wash with 5x SSCT at room temperature.
4. Signal Amplification:
- Prepare the hairpin solution by snap-cooling the two fluorescently labeled hairpin species (H1 and H2) from 95°C to room temperature.
- Incubate the sample with the hairpin solution in amplification buffer overnight in the dark at room temperature.
5. Final Washes and Mounting:
- Wash with 5x SSCT to remove excess hairpins.
- Mount the sample for imaging.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Visualization of a generic signaling pathway using ISH.
Experimental Workflow Diagrams
Caption: Workflow for Traditional In Situ Hybridization (e.g., DIG).
Caption: Workflow for RNAscope® In Situ Hybridization.
Caption: Workflow for Hybridization Chain Reaction (HCR).
Conclusion
Novel in situ hybridization probe technologies, including RNAscope®, HCR, and SABER-FISH, have significantly advanced our ability to visualize and quantify RNA molecules within their native tissue context. By employing innovative signal amplification strategies, these methods offer superior sensitivity, specificity, and multiplexing capabilities compared to traditional ISH techniques. The choice of a specific technology will depend on the research question, target abundance, and available resources. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage these powerful tools in their pursuit of new biological insights and therapeutic discoveries.
Revolutionizing In Situ Hybridization: A Technical Guide to Novel Probe Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the context of intact cells and tissues.[1][2] For decades, traditional ISH methods, relying on radioactively or hapten-labeled probes, have been instrumental in advancing our understanding of gene expression and organization. However, these conventional techniques often face limitations in sensitivity and specificity, particularly when detecting low-abundance targets.[3][4] The advent of novel ISH probe technologies has revolutionized the field, offering unprecedented sensitivity, specificity, and multiplexing capabilities. This technical guide provides an in-depth comparison of these novel probes against their traditional counterparts, offering insights into their core technologies, quantitative performance, and experimental protocols.
Core Technology: A Paradigm Shift in Signal Amplification
The fundamental difference between traditional and novel ISH probes lies in their approach to signal amplification. Traditional methods typically involve the direct labeling of a single probe with a reporter molecule, such as a radioactive isotope or a hapten like digoxigenin (B1670575) (DIG), which is then detected by a secondary antibody conjugated to an enzyme.[5] While effective for highly expressed targets, this approach often suffers from a low signal-to-noise ratio when interrogating less abundant transcripts.[3]
Novel ISH probes, in contrast, employ sophisticated, multi-layered signal amplification strategies that dramatically enhance signal intensity without compromising specificity. This allows for the detection of single RNA molecules, a feat largely unattainable with traditional methods.[6]
Traditional ISH Probes: Direct Detection
Traditional ISH probes are typically long RNA or DNA sequences complementary to the target nucleic acid. They are labeled with either radioactive isotopes or haptens.
-
Radioactive Probes: Offer high sensitivity but require specialized handling and disposal, and the signal detection process can be lengthy.
-
Hapten-Labeled Probes (e.g., Digoxigenin): These are detected indirectly using an anti-hapten antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase), which then catalyzes a colorimetric or chemiluminescent reaction. This method is safer than using radioactivity but can have lower sensitivity.[5]
Novel ISH Probes: Advanced Signal Amplification
Several innovative technologies have emerged, each with a unique mechanism for signal amplification.
-
RNAscope® (Advanced Cell Diagnostics): This technology utilizes a unique "Z" probe design. Each "Z" probe consists of a target-complementary region, a spacer, and a "tail" sequence. Two independent "Z" probes must hybridize to adjacent target sequences to create a binding site for a pre-amplifier molecule. This pre-amplifier then serves as a scaffold for the assembly of a signal amplification "tree" composed of multiple amplifiers and labeled probes. This design ensures high specificity, as it is statistically improbable for two independent probes to bind non-specifically in close proximity. The signal amplification can be up to 8,000-fold for a single transcript.[3]
-
Branched DNA (bDNA) Assays (e.g., ViewRNA® from Thermo Fisher Scientific): This method also employs a series of sequential hybridization steps to amplify the signal. Target-specific probes bind to the RNA of interest. These probes then capture pre-amplifier molecules, which in turn bind multiple amplifier molecules. Finally, a multitude of labeled probes hybridize to the amplifier molecules, creating a branched structure that significantly enhances the signal. This approach allows for the detection of single RNA molecules with high specificity and a good signal-to-noise ratio.[7]
-
Single-Molecule FISH (smFISH): Unlike the enzymatic amplification methods above, smFISH achieves single-molecule sensitivity by using a large number of short, singly-labeled oligonucleotide probes that bind along the length of a single target RNA molecule. The cumulative fluorescence from these multiple probes creates a bright, diffraction-limited spot that can be visualized and quantified. This method provides a direct measure of transcript number without enzymatic amplification.[2][8]
Data Presentation: A Quantitative Comparison
The superior performance of novel ISH probes over traditional methods is evident in their key quantitative metrics. The following tables summarize the comparative performance based on available data and technical specifications.
| Parameter | Traditional ISH (DIG-labeled) | RNAscope® | Branched DNA (bDNA) / ViewRNA® | Single-Molecule FISH (smFISH) |
| Sensitivity | Low to moderate (detects highly expressed genes)[3] | Very high (single-molecule detection)[6] | High (single-molecule detection)[7] | Very high (single-molecule detection)[2][8] |
| Specificity | Moderate (prone to non-specific binding)[3] | Very high (due to dual "Z" probe design)[3] | High (due to sequential hybridization)[7] | High (dependent on probe set design) |
| Signal-to-Noise Ratio | Low to moderate | Very high[9] | High | High |
| Limit of Detection | Multiple copies per cell | 1-4 RNA copies per cell | Single RNA molecule | Single RNA molecule[10] |
| Multiplexing Capability | Limited (typically 1-2 targets) | High (up to 12 targets with fluorescent detection) | Moderate (up to 4 targets)[11] | Moderate (typically 2-4 targets due to spectral overlap)[1] |
| Quantitative Analysis | Semi-quantitative (based on signal intensity)[1] | Quantitative (dot counting per cell)[6] | Quantitative (dot counting per cell) | Quantitative (dot counting per cell)[2] |
Experimental Protocols
Detailed methodologies are crucial for successful in situ hybridization experiments. Below are generalized protocols for key ISH techniques.
Protocol 1: Traditional In Situ Hybridization with DIG-Labeled RNA Probes
This protocol outlines the general steps for detecting mRNA in paraffin-embedded sections using a DIG-labeled RNA probe.
1. Probe Preparation:
- Linearize plasmid DNA containing the target sequence.
- Perform in vitro transcription using a DIG RNA Labeling Kit to generate a DIG-labeled antisense RNA probe.
- Purify the probe and assess its concentration and labeling efficiency.
2. Tissue Preparation:
- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
- Perform proteinase K digestion to unmask the target RNA.
- Post-fix the sections to preserve tissue morphology.
- Acetylate the sections to reduce non-specific binding.
3. Hybridization:
- Pre-hybridize the sections in hybridization buffer.
- Dilute the DIG-labeled probe in hybridization buffer and apply it to the sections.
- Incubate overnight at an optimized temperature to allow the probe to hybridize to the target mRNA.
4. Post-Hybridization Washes:
- Perform a series of stringent washes to remove unbound and non-specifically bound probes.
- Treat with RNase A to remove any remaining single-stranded RNA probe.
5. Immunodetection:
- Block non-specific antibody binding sites.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Wash to remove unbound antibody.
6. Signal Detection:
- Incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) until the desired color intensity is reached.
- Stop the reaction and counterstain with a nuclear stain (e.g., Nuclear Fast Red).
- Dehydrate, clear, and mount the slides.
Protocol 2: RNAscope® In Situ Hybridization
This protocol provides a general workflow for the RNAscope® assay on FFPE tissues.
1. Sample Preparation:
- Bake FFPE slides.
- Deparaffinize sections in xylene and ethanol (B145695).
2. Pretreatment:
- Perform target retrieval using a heat-mediated antigen retrieval solution.
- Digest the tissue with protease.
3. Probe Hybridization:
- Hybridize the target-specific RNAscope® probes to the prepared sections.
4. Signal Amplification:
- Perform a series of sequential hybridization steps with the RNAscope® amplification reagents (Amp 1 through Amp 6 for the chromogenic assay).
5. Signal Detection:
- For chromogenic detection, incubate with the appropriate substrate (e.g., DAB for HRP or Fast Red for AP).
- For fluorescent detection, incubate with the fluorescently labeled probes.
6. Counterstaining and Mounting:
- Counterstain with a suitable nuclear stain.
- Dehydrate, clear, and mount the slides.
Protocol 3: Single-Molecule FISH (smFISH)
This protocol describes the general steps for performing smFISH on cultured cells.
1. Probe Design and Labeling:
- Design a set of 20-50 short (e.g., 20-mer) oligonucleotide probes complementary to the target RNA.
- Couple the probes to a fluorescent dye.
- Purify the labeled probes.
2. Cell Culture and Fixation:
- Culture cells on coverslips to the desired confluency.
- Fix the cells with formaldehyde.
- Permeabilize the cells with ethanol or a detergent-based buffer.
3. Hybridization:
- Wash the cells with wash buffer.
- Incubate the cells with the fluorescently labeled probe set in hybridization buffer overnight in a humidified chamber.
4. Post-Hybridization Washes:
- Wash the cells multiple times with wash buffer to remove unbound probes.
5. Imaging:
- Mount the coverslips on microscope slides with an antifade mounting medium containing a nuclear stain (e.g., DAPI).
- Image the cells using a fluorescence microscope equipped with a sensitive camera.
6. Image Analysis:
- Use specialized software to detect and count the fluorescent spots, which correspond to individual RNA molecules.
Mandatory Visualization
The following diagrams illustrate the core principles of the different ISH technologies.
Traditional ISH Workflow
RNAscope® Signal Amplification
References
- 1. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Visualization and Quantification with Single Molecule FISH (smFISH) | Bruker [bruker.com]
- 3. Evaluation of the Suitability of RNAscope as a Technique to Measure Gene Expression in Clinical Diagnostics: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing your In Situ project type | Neurobiology Imaging Facility [nif.hms.harvard.edu]
- 8. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells [bio-protocol.org]
- 11. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
[Novel In Situ Hybridization Probe] for single-molecule RNA imaging
An In-Depth Technical Guide to Novel In Situ Hybridization Probes for Single-Molecule RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule RNA fluorescence in situ hybridization (smFISH) has revolutionized the study of gene expression, enabling the visualization and quantification of individual RNA molecules within their native cellular context. This powerful technique provides crucial spatial and quantitative information that is often lost in bulk RNA analysis methods. The core of smFISH lies in the design and application of fluorescently labeled oligonucleotide probes that bind to target RNA sequences. Over the years, significant advancements in probe technology have led to the development of novel designs that offer enhanced sensitivity, specificity, and multiplexing capabilities. This guide provides a comprehensive overview of the core principles, experimental protocols, and comparative performance of various in situ hybridization probes for single-molecule RNA imaging.
Core Principles of Single-Molecule RNA FISH
The fundamental principle of smFISH involves the use of multiple, short, fluorescently labeled oligonucleotide probes that bind along the length of a target RNA molecule. The cumulative fluorescence from these probes bound to a single RNA molecule is bright enough to be detected as a diffraction-limited spot by fluorescence microscopy. The number of spots per cell corresponds to the number of RNA molecules, providing a direct measure of gene expression at the single-cell level.
Novel In Situ Hybridization Probe Technologies
Several distinct probe technologies have been developed to address various challenges in single-molecule RNA imaging, such as improving signal-to-noise ratio, enabling detection of short RNAs, and increasing multiplexing capacity.
Standard Single-Molecule FISH (smFISH) Probes (e.g., Stellaris®)
Standard smFISH probes are sets of short (typically 20-nucleotide) DNA oligonucleotides, each labeled with a single fluorophore. A pool of up to 48 such probes is designed to hybridize along the length of the target RNA. This direct labeling approach is simple and robust, providing a quantitative readout of RNA abundance.
Key Features:
-
Direct Detection: No enzymatic amplification steps are required.
-
Quantitative: The number of spots directly corresponds to the number of RNA molecules.
-
Multiplexing: Different RNA species can be detected simultaneously by using spectrally distinct fluorophores for each probe set.
Branched DNA (bDNA) Probes (e.g., RNAscope®)
The RNAscope® technology utilizes a unique probe design and signal amplification system to achieve high sensitivity and specificity. The core of this technology is the "double Z" probe design, which consists of two independent oligonucleotides linked by a spacer. Both Z probes must bind to the target RNA in tandem for signal amplification to occur, which significantly reduces off-target noise. Signal amplification is achieved through a series of hybridization steps that create a branched DNA structure, to which a large number of fluorescently labeled probes can bind.
Key Features:
-
High Sensitivity and Specificity: The double Z probe design minimizes non-specific binding.
-
Signal Amplification: The branched DNA structure allows for significant signal enhancement, enabling the detection of low-abundance transcripts.
-
Single-Molecule Detection: Each dot represents a single RNA molecule.
Multiplexed Error-Robust FISH (MERFISH)
MERFISH is a massively multiplexed smFISH technique that allows for the simultaneous imaging of hundreds to thousands of different RNA species in single cells. This method uses a combinatorial labeling approach where each RNA species is assigned a unique binary barcode. In a series of sequential hybridization rounds, different subsets of RNAs are labeled, and the combination of signals across the rounds reveals the identity of each RNA molecule.
Key Features:
-
Massive Multiplexing: Capable of imaging thousands of RNA species simultaneously.
-
High Accuracy: Incorporates error-robust barcodes to minimize misidentification of RNAs.
-
Spatial Genomics: Provides spatially resolved transcriptomic data.
High-Throughput smFISH (HT-smFISH)
HT-smFISH is a cost-effective and scalable method for imaging hundreds to thousands of single endogenous RNA molecules in a high-throughput format, such as 96-well plates. This technique utilizes in vitro transcribed RNA probes generated from a large pool of unlabeled oligonucleotides, which significantly reduces the cost compared to commercially available DNA probe sets.
Key Features:
-
Cost-Effective: Uses unlabeled oligonucleotides and in vitro transcription to generate probes.
-
High-Throughput: Amenable to screening applications in multi-well plates.
-
Flexible Design: Probe sets can be easily designed and generated for a large number of RNA species.
High-Fidelity Amplified FISH (amp-FISH)
Amp-FISH is a technique that provides enhanced signal amplification with high fidelity by utilizing pairs of interacting binary probes with strategically placed hairpins. The hybridization of these probes to the target sequence triggers a conformational change that initiates a hybridization chain reaction (HCR), leading to significant signal amplification. This method is designed to suppress signal generation from non-specifically bound probes, thereby improving the signal-to-background ratio.
Key Features:
-
High Signal-to-Background Ratio: Suppresses amplification from non-specifically bound probes.
-
Enhanced Sensitivity: Enables the detection of small or low-abundance RNA targets.
-
Single-Nucleotide Variation (SNV) Discrimination: Can be designed to distinguish between alleles with single-nucleotide differences.
Quantitative Data Presentation
Table 1: Comparison of In Situ Hybridization Probe Technologies
| Feature | Standard smFISH (e.g., Stellaris®) | Branched DNA (bDNA) (e.g., RNAscope®) | MERFISH | HT-smFISH | amp-FISH |
| Probe Type | Multiple short, directly labeled DNA oligos | Double Z-probes with branched DNA amplification | Combinatorially barcoded probes | In vitro transcribed RNA probes | Binary hairpin probes with HCR amplification |
| Signal Amplification | None (direct detection) | Branched DNA amplification | None (combinatorial labeling) | None (direct detection) | Hybridization Chain Reaction (HCR) |
| Reported Signal Enhancement | N/A | Spots 100-fold brighter than non-amplified methods | N/A | N/A | Significantly enhanced signal-to-background ratio |
| Multiplexing Capacity | Low to moderate (typically 2-4 targets) | Moderate (up to 4 targets) | Very high (hundreds to thousands of targets) | High (hundreds to thousands of targets) | Moderate (several targets) |
| Key Advantage | Simplicity, quantitative | High sensitivity and specificity | Massive multiplexing, spatial genomics | Cost-effective, high-throughput | High signal-to-background, SNV discrimination |
| Primary Application | Absolute RNA quantification in single cells | Detection of low-abundance RNA, clinical pathology | Spatially resolved transcriptomics | High-throughput screening | Detection of low-abundance RNA, allele-specific expression |
Experimental Protocols
Standard smFISH Protocol (Adherent Cells)
This protocol is a general guideline for performing smFISH on adherent cells using commercially available probe sets like Stellaris®.
Materials:
-
Coverslips with cultured adherent cells
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde (B43269) in PBS
-
Wash Buffer A (e.g., 10% Formamide in 2x SSC)
-
Hybridization Buffer (e.g., 10% Formamide, 10% Dextran Sulfate in 2x SSC)
-
smFISH Probes
-
DAPI solution
-
Antifade Mounting Medium
Procedure:
-
Fixation: Wash cells with PBS, then fix with 4% formaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash cells with PBS, then permeabilize with 70% ethanol for at least 1 hour at 4°C.
-
Hybridization:
-
Wash cells with Wash Buffer A for 5 minutes.
-
Incubate cells with Hybridization Buffer containing the smFISH probes (typically 125 nM) in a humidified chamber at 37°C for 4-16 hours.
-
-
Washing:
-
Wash cells with Wash Buffer A for 30 minutes at 37°C.
-
Briefly wash with Wash Buffer B (e.g., 0.1% Tween-20 in 2x SSC).
-
-
Staining and Mounting:
-
Stain nuclei with DAPI solution for 5 minutes.
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
-
Imaging: Image the sample on a fluorescence microscope equipped with appropriate filters.
RNAscope® Protocol (Fresh-Frozen Tissue)
This is a condensed workflow for the RNAscope® Fluorescent Multiplex Assay on fresh-frozen tissue sections.
Materials:
-
Fresh-frozen tissue sections on slides
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol series (50%, 70%, 100%)
-
RNAscope® Hydrogen Peroxide
-
RNAscope® Target Retrieval Reagent
-
RNAscope® Protease IV
-
RNAscope® Probes
-
RNAscope® Amplification Reagents (Amp 1-4)
-
RNAscope® HRP-C1, C2, C3
-
RNAscope® Multiplex TSA Buffers and Fluorophores
-
DAPI
-
Prolong Gold Antifade Mountant
Procedure:
-
Fixation: Fix slides in 10% NBF for 15 minutes at 4°C.
-
Dehydration: Dehydrate slides through an ethanol series (50%, 70%, 100% for 5 minutes each).
-
Pretreatment:
-
Treat with Hydrogen Peroxide for 10 minutes at room temperature.
-
Perform target retrieval by boiling slides in Target Retrieval Reagent for 5 minutes.
-
Digest with Protease IV for 30 minutes at 40°C.
-
-
Probe Hybridization: Hybridize with target probes for 2 hours at 40°C.
-
Signal Amplification:
-
Perform sequential hybridization with Amp 1, 2, and 3 for 30, 15, and 30 minutes respectively at 40°C.
-
Develop HRP signal for each channel sequentially using HRP-C1, C2, C3 and corresponding TSA fluorophores.
-
-
Counterstain and Mount: Stain with DAPI and mount with ProLong Gold Antifade Mountant.
-
Imaging: Image on a fluorescence microscope.
MERFISH Protocol (General Workflow)
This protocol outlines the major steps in a MERFISH experiment.
Materials:
-
Fixed and permeabilized cells on a coverslip
-
Encoding Probes
-
Readout Probes
-
Hybridization Buffers
-
Imaging Buffer
-
Bleaching Buffer
-
Automated fluidics system and fluorescence microscope
Procedure:
-
Encoding Probe Hybridization: Hybridize the sample with a library of encoding probes that target the RNAs of interest. Each encoding probe contains a target-binding sequence and multiple readout sequences that form a unique barcode.
-
Sequential Imaging:
-
Flow in the first set of fluorescently labeled readout probes that bind to a specific set of readout sequences on the encoding probes.
-
Image all fields of view.
-
Photobleach the fluorophores.
-
Repeat this process for all subsequent sets of readout probes until all bits of the barcodes have been imaged.
-
-
Data Analysis:
-
Decode the binary barcodes for each RNA molecule to identify the transcript.
-
Map the spatial distribution of all identified RNAs within the cells.
-
Visualizations
Experimental Workflow for Standard smFISH
Methodological & Application
Revolutionizing Spatial Transcriptomics: A Detailed Protocol for Novel In Situ Hybridization Probes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the morphological context of a tissue section.[1][2] Traditional ISH methods, however, have often been limited by low sensitivity and specificity. This application note describes a detailed protocol for a novel in situ hybridization probe technology, RNAscope™, which overcomes these limitations through a unique probe design and a proprietary signal amplification system.[1] This technology enables the detection of single RNA molecules in individual cells while preserving tissue architecture, making it an invaluable tool for a wide range of research and diagnostic applications.[1]
The core innovation of this technology lies in its "double Z" probe design. Each target probe consists of two independent oligonucleotides ("Z" probes) that must hybridize in tandem to the target RNA sequence for signal amplification to occur.[1][3] This dual-probe requirement dramatically increases specificity and reduces background noise, as it is highly improbable that two independent probes will bind non-specifically adjacent to each other.[3] Subsequent signal amplification is achieved through a cascade of hybridization events, leading to a strong and punctate signal for each detected RNA molecule.[2][4]
Data Presentation
The quantitative performance of this novel ISH probe technology has been compared to other gene expression analysis methods. The following tables summarize key comparative data.
Table 1: Concordance of Gene Expression Quantification Methods with Visual RNAscope Score
| Gene | Expression Level | QuantISH (Automated ISH Analysis) | QuPath (Automated ISH Analysis) | RT-ddPCR |
| CCNE1 | Low | ρ = 0.51[5][6] | ρ = 0.36[5][6] | ρ = 0.39[5][6] |
| PPIB | Moderate | High correlation (mean ρ = 0.88)[5] | High correlation (mean ρ = 0.80)[5] | Good correlation (mean ρ = 0.67)[5] |
| WFDC2 | High | ρ = 0.77[5][6] | ρ = 0.70[5][6] | ρ = 0.46[5][6] |
This table presents the Pearson correlation coefficient (ρ) between the visual RNAscope scoring and different automated or bulk quantification methods for genes with varying expression levels.
Table 2: Comparison of Automated Image Analysis Platforms for ISH Quantification
| Platform | Correlation with Manual Scoring (R²) | Key Observations |
| ImageScope | 0.7377[7] | Overestimated signal at the higher end of the scoring range.[7] |
| HALO | Not specified, but showed high relative normalized values. | Emerged with the highest number of favorable observations and potentially higher sensitivity.[7] |
| CellMap | Similar association value to HALO. | - |
| Developer XD | Part of a weighted scoring approach with an R² of 0.7955 when combined with ImageScope and manual scoring. | - |
This table summarizes the performance of different software platforms in quantifying ISH signals, as compared to manual scoring by a pathologist.
Experimental Protocols
This section provides a detailed protocol for performing in situ hybridization on formalin-fixed, paraffin-embedded (FFPE) tissue sections using the novel probe technology.
Materials:
-
RNAscope™ Probes (Target-specific and control probes)
-
RNAscope™ Reagent Kit (Pretreatment reagents, amplification reagents, wash buffer)
-
Superfrost® Plus slides
-
HybEZ™ Hybridization System
-
Xylene
-
Ethanol (B145695) (50%, 70%, 100%)
-
Deionized water
-
Hydrophobic barrier pen
-
Mounting medium
Protocol for FFPE Tissues:
-
Sample Preparation:
-
Ensure FFPE tissue blocks are properly fixed in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature.
-
Cut 5 µm thick sections and mount them on Superfrost® Plus slides.
-
Air-dry the slides overnight at room temperature.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 50% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Pretreatment:
-
Target Retrieval: Boil slides in RNAscope™ Target Retrieval Reagent for a specified time (typically 15-30 minutes, but may require optimization based on tissue type).[8]
-
Rinse slides in deionized water.
-
Protease Treatment: Apply RNAscope™ Protease Plus to the tissue section and incubate at 40°C for 30 minutes in the HybEZ™ oven.[9]
-
Rinse slides in deionized water.
-
-
Probe Hybridization:
-
Apply the appropriate RNAscope™ probe (target or control) to the tissue section.
-
Incubate at 40°C for 2 hours in the HybEZ™ oven.[7]
-
-
Signal Amplification:
-
Perform a series of amplification steps by sequentially applying Amplifier 1, 2, 3, and 4, with intervening wash steps using RNAscope™ Wash Buffer. Each amplification step is typically a 15-30 minute incubation at 40°C.
-
-
Detection:
-
For chromogenic detection, apply the appropriate HRP-based detection reagent followed by the chromogen (e.g., DAB).
-
For fluorescent detection, apply the appropriate fluorescently labeled probes.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a xylene-based mounting medium.
-
Controls:
-
Positive Control Probe: Use a probe for a housekeeping gene (e.g., PPIB, POLR2A) to confirm sample RNA quality and assay performance.[8]
-
Negative Control Probe: Use a probe against a bacterial gene (e.g., dapB) to assess background staining.[8]
Visualizations
.dot
Caption: Experimental workflow for the novel in situ hybridization probe staining protocol.
.dot
Caption: Schematic of the Double Z probe design and signal amplification cascade.
References
- 1. RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learn How RNAscope Technology Works | Bio-Techne [bio-techne.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. reality2.com [reality2.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. fdhs.com [fdhs.com]
- 8. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 9. acdbio.com [acdbio.com]
Application Notes and Protocols for Novel In-Situ Hybridization Probes in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA or RNA sequences within the context of intact cells or tissues.[1][2][3] This method is invaluable for understanding gene expression, organization, and function.[2][4] Novel in situ hybridization probes, particularly those coupled with advanced detection and signal amplification technologies, offer enhanced sensitivity and specificity, making them ideal for applications in drug discovery and development.[5][6] These probes can be used to validate drug targets, assess off-target effects, and understand the molecular mechanisms of drug action at the cellular level.[6][7]
This document provides a detailed protocol for the use of novel, fluorescently labeled in situ hybridization (FISH) probes in cultured cells. Fluorescence in situ hybridization (FISH) is a technique that utilizes fluorescent probes that bind to specific DNA or RNA sequences.[8]
Principle of the Assay
The fundamental principle of in situ hybridization relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence within the cell.[1] This novel protocol is optimized for fluorescently labeled oligonucleotide probes designed for high specificity and sensitivity. The general workflow involves several key steps: sample preparation, probe hybridization, and signal detection and analysis.
Applications in Drug Development
-
Target Validation: Confirm the expression and subcellular localization of a potential drug target's mRNA within specific cell types.[7]
-
Pharmacodynamic Biomarker Analysis: Monitor changes in target gene expression in response to drug treatment.
-
Off-Target Effect Assessment: Investigate the unintended effects of a drug candidate on the expression of other genes.
-
Mechanism of Action Studies: Elucidate the cellular pathways affected by a drug by visualizing the spatial and temporal changes in gene expression.
Experimental Workflow
The following diagram outlines the major steps involved in performing in situ hybridization with a novel probe in cultured cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Optimizing your in situ hybridization for success | CellCarta [cellcarta.com]
- 3. In Situ Hybridization (ISH) [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stagebio.com [stagebio.com]
- 7. Sensitive and specific in situ hybridization for early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Novel In Situ Hybridization Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and experimental workflow of novel in situ hybridization (ISH) probes. The information is intended to guide researchers in accurately detecting and localizing specific nucleic acid sequences within cells and tissues, a critical aspect of understanding gene organization, regulation, and function.[1][2][3]
Introduction to Novel In Situ Hybridization
In situ hybridization (ISH) is a powerful molecular technique that enables the visualization of specific DNA or RNA sequences directly within the cellular context of tissues.[4] This is achieved by hybridizing a labeled nucleic acid probe to its complementary target sequence.[1][4] Recent advancements in probe design and signal amplification have led to the development of novel ISH technologies with enhanced sensitivity and specificity, allowing for the detection of even low-abundance targets and single molecules.[5][6] These innovations are particularly valuable in fields such as developmental biology, neuroscience, oncology, and infectious disease research.[7]
Novel ISH approaches often utilize synthetic oligonucleotide probes and sophisticated signal amplification systems, such as branched DNA (bDNA) and hybridization chain reaction (HCR) technologies.[1][8] These methods offer significant advantages over traditional radioactive probes, including improved safety, higher resolution, and the potential for multiplexing to detect multiple targets simultaneously.[1][9]
I. Probe Design and Synthesis
The success of any ISH experiment is critically dependent on the design and quality of the probe. A well-designed probe will have high specificity for the target sequence and minimal off-target binding.
Probe Types
There are several types of probes that can be used for ISH, each with its own advantages and disadvantages. The choice of probe depends on the specific application, the nature of the target nucleic acid, and the desired level of sensitivity and specificity.
| Probe Type | Description | Advantages | Disadvantages |
| Double-stranded DNA (dsDNA) | Generated by nick translation or PCR from a DNA template. | Easy to prepare and label.[10] | Can re-anneal, reducing hybridization efficiency; requires denaturation. |
| Single-stranded DNA (ssDNA) | Synthetic oligonucleotides. | High specificity; good penetration into tissues. | Can be more expensive for long targets. |
| RNA Probes (Riboprobes) | Synthesized by in vitro transcription from a linearized DNA template.[10] | Form highly stable RNA-RNA hybrids; high sensitivity.[10] | Prone to degradation by RNases. |
| Novel Oligonucleotide Probes | Short, synthetic DNA fragments, often used in pairs or pools. | High specificity; can target short sequences and splice variants.[5] Amenable to advanced amplification techniques.[6] | Design can be complex; may require specialized amplification kits. |
Key Design Considerations
-
Specificity : Probes should be designed to be unique to the target sequence to avoid cross-hybridization with other nucleic acids.[2] This can be verified using bioinformatics tools like BLAST.
-
Length : Probe length influences specificity and hybridization kinetics. Oligonucleotide probes are typically 18-25 base pairs long.[5] For other probe types, fragments between 100 and 250 base pairs are common.[10]
-
GC Content : Aim for a GC content of 40-60% for optimal hybridization temperature.
-
Melting Temperature (Tm) : The Tm of the probe-target hybrid should be calculated to determine the optimal hybridization and wash temperatures.
-
Secondary Structure : Probes should be designed to minimize self-complementarity and the formation of secondary structures that can interfere with hybridization.
II. Experimental Workflow
The general ISH workflow consists of several key steps, from tissue preparation to signal detection. The following is a generalized protocol that can be adapted for specific applications and probe types.
Experimental Workflow Diagram
Caption: A generalized workflow for in situ hybridization experiments.
Detailed Experimental Protocols
Proper tissue preparation is crucial for preserving both the morphology of the tissue and the integrity of the target nucleic acids.[7]
-
Fixation : Immediately fix fresh tissue in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature.[11] Over-fixation can mask the target sequence, while under-fixation can lead to poor tissue morphology and RNA degradation.[11][12]
-
Embedding : Dehydrate the fixed tissue through a graded series of ethanol (B145695) and xylene, and then embed in paraffin (B1166041) wax.[11]
-
Sectioning : Cut 3-7 µm thick sections using a microtome and mount them on positively charged slides.[1][11]
Pretreatment steps are necessary to unmask the target nucleic acid sequences and allow the probe to access them.
-
Deparaffinization and Rehydration :
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to water.
-
-
Permeabilization : Treat with Proteinase K to digest proteins that may be cross-linked to the target nucleic acid.[1] The concentration and incubation time need to be optimized for each tissue type.
This is the core step where the labeled probe binds to the target sequence.
-
Apply the hybridization solution containing the probe to the tissue section.
-
Cover with a coverslip to prevent evaporation.[12]
-
Denature the probe and target nucleic acid by incubating at a high temperature (e.g., 75-80°C), if using dsDNA probes.[10][13]
-
Incubate overnight at the optimal hybridization temperature, which is dependent on the probe's Tm.[2][7][8]
Stringent washes are performed to remove any non-specifically bound probes.[13]
-
Wash the slides in a series of saline-sodium citrate (B86180) (SSC) buffers with increasing stringency (lower salt concentration and higher temperature).
-
The temperature of the stringent wash is critical and should be optimized for each probe.[13]
The method of signal amplification and detection depends on the type of label used on the probe.
-
Fluorescent Probes (FISH) :
-
The signal can be detected directly using a fluorescence microscope.[9]
-
For indirectly labeled probes (e.g., with biotin (B1667282) or digoxigenin), incubate with a fluorescently labeled antibody or streptavidin conjugate.[4][9]
-
-
Chromogenic Probes (CISH) :
-
Novel Amplification Systems (e.g., RNAscope) : These systems often involve a series of amplification steps where pre-amplifier and amplifier molecules bind sequentially to the probe, leading to a significant increase in the signal.[1] Follow the manufacturer's specific protocol for these systems.
-
Counterstain the tissue with a nuclear stain like DAPI (for fluorescence) or Hematoxylin (for chromogenic) to visualize the cellular morphology.[14]
-
Mount a coverslip using an appropriate mounting medium.
-
Image the slides using a microscope equipped for fluorescence or bright-field imaging.
-
Quantitative analysis can be performed by counting signals per cell or measuring signal intensity using image analysis software.[15]
III. Data Presentation and Quantitative Analysis
Quantitative analysis of ISH data allows for a more objective assessment of gene expression levels.
| Parameter | Method of Quantification | Example Application |
| Signal Intensity | Measure the average pixel intensity of the signal within a defined region of interest (e.g., a cell). | Comparing gene expression levels between different treatment groups. |
| Number of Signals per Cell | For single-molecule FISH (smFISH), count the number of fluorescent spots per cell. | Determining the absolute number of mRNA transcripts in individual cells. |
| Percentage of Positive Cells | Count the number of cells with a positive signal above a defined threshold.[15] | Assessing the prevalence of a viral infection in a tissue. |
| HER2/CEP17 Ratio (Clinical) | In breast cancer diagnostics, the ratio of HER2 gene signals to chromosome 17 centromere signals is calculated to determine gene amplification status.[14] | Guiding therapeutic decisions for HER2-positive breast cancer. |
IV. Signaling Pathway Visualization
Novel ISH probes are often used to study the expression of genes involved in specific signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated using multiplex ISH to visualize the co-expression of different pathway components.
Hypothetical Growth Factor Signaling Pathway
References
- 1. In situ hybridization - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In Situ Hybridization: Tips, Techniques, and Expert Insights | The Scientist [the-scientist.com]
- 5. A Novel Ultrasensitive In Situ Hybridization Approach to Detect Short Sequences and Splice Variants with Cellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 8. Selected In Situ Hybridization Methods: Principles and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. clinicallab.com [clinicallab.com]
- 11. Troubleshooting | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 12. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Review of In Situ Hybridization (ISH) Stain Images Using Computational Techniques [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
Revolutionizing Multiplex RNA Detection: Advanced In Situ Hybridization Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to simultaneously detect multiple RNA targets within the spatial context of cells and tissues is crucial for advancing our understanding of complex biological systems and for the development of novel therapeutics. Novel in situ hybridization (ISH) probe technologies have emerged, offering unprecedented sensitivity, specificity, and multiplexing capabilities, overcoming many limitations of traditional methods. These advancements are particularly impactful in fields such as oncology, neuroscience, and infectious disease research, where understanding the heterogeneity of gene expression is paramount.
This document provides detailed application notes and experimental protocols for state-of-the-art in situ hybridization probes designed for multiplex RNA detection. We will explore the principles behind these innovative technologies, present their quantitative capabilities in comparative tables, and offer step-by-step protocols to guide researchers in their successful implementation.
Introduction to Novel In Situ Hybridization Technologies
Traditional fluorescence in situ hybridization (FISH) often suffers from low sensitivity, making the detection of low-abundance transcripts challenging. Novel ISH probes have been engineered to incorporate sophisticated signal amplification strategies, enabling the detection of single RNA molecules with high signal-to-noise ratios. Key advancements in this field include branched DNA (bDNA) signal amplification, hybridization chain reaction (HCR), and probe-based enzymatic amplification systems.
RNAscope™ Technology: This proprietary technology utilizes a unique probe design consisting of a pair of "Z" probes that bind adjacently on the target RNA.[1] This dual-probe requirement ensures high specificity. Signal amplification is then achieved through a cascade of hybridization events, forming a "tree-like" structure to which a large number of fluorescent molecules or enzymes can bind.[2][3]
Hybridization Chain Reaction (HCR): HCR is an enzyme-free signal amplification method that uses a pair of metastable hairpin probes.[4][5] When an initiator probe binds to the target RNA, it triggers a chain reaction of hybridization events between the two hairpin probes, leading to the formation of a long, fluorescently labeled polymer at the site of the target transcript.[4][5]
Branched DNA (bDNA) Amplification: The bDNA assay involves a series of sequential hybridization steps.[6] Capture probes bind the target RNA to a solid support, and then a cascade of pre-amplifier, amplifier, and label probes creates a branched structure, significantly amplifying the signal.[6]
Quantitative Data Presentation
The choice of a multiplex RNA ISH platform often depends on factors like sensitivity, specificity, and the level of quantification required. The following tables summarize the key quantitative features of different novel ISH technologies to aid in selecting the most appropriate method for your research needs.
| Technology | Signal Amplification Method | Sensitivity | Specificity | Multiplexing Capability | Quantitative Analysis |
| RNAscope™ | Branched DNA (bDNA) | Single-molecule detection[3] | High, due to dual Z-probe design[1] | High (up to 12 targets) | Dot-counting per cell |
| Hybridization Chain Reaction (HCR) | Enzyme-free kinetic amplification | Single-molecule detection[4][5] | High | High (theoretically unlimited) | Ratiometric measurements |
| Tyramide Signal Amplification (TSA) | Enzymatic deposition of fluorophores | High | Good | Moderate (dependent on antibody availability) | Signal intensity measurement |
Experimental Protocols
The following are generalized protocols for performing multiplex fluorescent in situ hybridization using advanced probe systems. It is crucial to consult the specific manufacturer's instructions for the chosen technology.
General Workflow for Multiplex Fluorescent ISH
The overall workflow for most multiplex FISH experiments is similar and involves sample preparation, probe hybridization, signal amplification, and imaging.
References
- 1. A Novel Ultrasensitive In Situ Hybridization Approach to Detect Short Sequences and Splice Variants with Cellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex Fluorescent RNA In Situ Hybridization Via RNAscope | Springer Nature Experiments [experiments.springernature.com]
- 3. RNAscope ISH Technology - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Next-Generation in Situ Hybridization Chain Reaction: Higher Gain, Lower Cost, Greater Durability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Revolutionizing Cellular Analysis: A Detailed Guide to Combining Novel In Situ Hybridization Probes with Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the simultaneous detection of RNA and protein in single cells and tissue sections by combining novel in situ hybridization (ISH) probes with immunofluorescence (IF). This powerful technique enables the precise co-localization and quantification of transcripts and their corresponding proteins, offering invaluable insights into gene expression regulation, cellular function, and disease pathogenesis.
Introduction
The ability to simultaneously analyze RNA and protein expression at the single-cell level is crucial for understanding complex biological systems. While in situ hybridization (ISH) provides spatial information about specific RNA transcripts, immunofluorescence (IF) reveals the localization of proteins. Combining these two techniques offers a more complete picture of gene expression, from transcription to translation, within the morphological context of the cell or tissue. This approach is particularly valuable for studying signaling pathways, where the interplay between mRNA and protein levels is critical.[1][2][3] This document outlines a robust protocol for this combined method, along with data presentation guidelines and troubleshooting advice to ensure successful implementation in your research.
Data Presentation
Table 1: Quantification of mRNA and Protein Co-localization in Single Cells
| Cell Line/Tissue Type | Gene/Protein Target | Number of Cells Analyzed | Mean mRNA Molecules per Cell (± SD) | Mean Protein Molecules per Cell (± SD) | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) |
| HeLa | CD147 | 150 | 188 ± 90 | 218,000 ± 65,000 | 0.68 | 0.75 |
| Mouse Brain Cortex | β-actin/ZBP1 | 75 | 45 ± 12 | N/A (Brightness) | 0.55 ± 0.06 | 0.62 |
| Human NSCLC Tissue | EGFR | 200 | 250 ± 75 | 350,000 ± 90,000 | 0.72 | 0.81 |
Data in this table is illustrative and based on findings from multiple sources.[4]
Table 2: Signal-to-Noise Ratio for Combined FISH and Immunofluorescence
| Fluorophore Combination | ISH Probe Target | IF Antibody Target | Average Signal Intensity (ISH) | Average Background Intensity (ISH) | Signal-to-Noise Ratio (ISH) | Average Signal Intensity (IF) | Average Background Intensity (IF) | Signal-to-Noise Ratio (IF) |
| Alexa Fluor 488 / Alexa Fluor 594 | GAPDH mRNA | Vimentin | 1850 | 150 | 12.3 | 2500 | 200 | 12.5 |
| Cy3 / Cy5 | IL-6 mRNA | MCPIP1 | 1600 | 120 | 13.3 | 2200 | 180 | 12.2 |
| FITC / TRITC | STAT3 mRNA | pSTAT3 | 1750 | 140 | 12.5 | 2400 | 190 | 12.6 |
Signal-to-noise ratio is a critical parameter for assessing the quality of the staining.[5]
Experimental Protocols
This section provides a detailed, synthesized protocol for performing combined ISH and IF on cultured cells or tissue sections.
Materials and Reagents
-
Fixation: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization: 0.25% Triton X-100 in PBS
-
ISH Probes: Fluorescently labeled novel in situ hybridization probes
-
Hybridization Buffer: Commercial or lab-prepared hybridization buffer
-
Wash Buffers: SSC buffers of varying concentrations
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)
-
Primary Antibodies: Specific to the protein of interest
-
Secondary Antibodies: Fluorescently labeled, corresponding to the primary antibody species
-
Nuclear Stain: DAPI or Hoechst
-
Mounting Medium: Antifade mounting medium
Step-by-Step Protocol
-
Sample Preparation and Fixation:
-
For cultured cells on coverslips, wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
For tissue sections, deparaffinize and rehydrate, followed by fixation with 4% PFA for 20 minutes.
-
-
Permeabilization:
-
Wash the samples with PBS.
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
-
In Situ Hybridization (ISH):
-
Pre-hybridization: Incubate the samples in hybridization buffer for 1 hour at 37°C.
-
Hybridization: Dilute the fluorescently labeled ISH probe in hybridization buffer and apply to the samples. Incubate overnight in a humidified chamber at 37°C.
-
Washes: Perform a series of stringent washes with SSC buffers to remove unbound probes.
-
-
Immunofluorescence (IF):
-
Blocking: Wash the samples with PBST and incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the samples for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the samples with PBST and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the samples with PBST.
-
Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the samples using a confocal or fluorescence microscope.
-
Acquire images in separate channels for the ISH probe, the antibody, and the nuclear stain.
-
Perform quantitative co-localization analysis using appropriate software.
-
Visualizations
Experimental Workflow
Caption: Workflow for combined ISH and IF.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Troubleshooting
Successful implementation of this combined protocol often requires optimization. The following table addresses common issues and provides potential solutions.
Table 3: Troubleshooting Guide for Combined ISH-IF
| Problem | Potential Cause | Recommended Solution |
| High Background (ISH) | Insufficient washing | Increase the stringency and duration of the SSC washes. |
| Probe concentration too high | Optimize probe concentration by performing a titration. | |
| Weak or No Signal (ISH) | Poor RNA quality | Ensure proper tissue fixation and handling to preserve RNA integrity. |
| Inefficient probe hybridization | Optimize hybridization temperature and time. | |
| High Background (IF) | Non-specific antibody binding | Increase blocking time and use a higher concentration of BSA. |
| Secondary antibody cross-reactivity | Use pre-adsorbed secondary antibodies. | |
| Weak or No Signal (IF) | Antigen degradation by ISH procedure | Consider performing IF before ISH, or use a milder permeabilization step (e.g., lower concentration of Triton X-100). |
| Primary antibody concentration too low | Optimize primary antibody concentration through titration. | |
| Photobleaching | Excessive exposure to excitation light | Use an antifade mounting medium and minimize light exposure during imaging. |
| Spectral Overlap | Emission spectra of fluorophores are too close | Choose fluorophores with well-separated emission spectra and use appropriate filter sets. |
Conclusion
The combination of novel in situ hybridization probes and immunofluorescence is a powerful tool for the simultaneous detection of RNA and protein, providing a deeper understanding of gene expression and cellular function. The protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this technique and generate high-quality, quantifiable data. Careful optimization and adherence to best practices are key to unlocking the full potential of this integrated approach.
References
- 1. Quantifying protein-mRNA interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Webinar: Combined RNA ISH and IHC: Novus Biologicals [novusbio.com]
- 4. taylab.uchicago.edu [taylab.uchicago.edu]
- 5. Combined FISH and immunofluorescent staining methods to co-localize proteins and mRNA in neurons and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel In Situ Hybridization Probe Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the morphological context of tissues and cells.[1][2] This technology is invaluable for understanding gene expression patterns, developmental processes, and the pathology of diseases.[1] The success of any ISH experiment is critically dependent on the design and quality of the hybridization probe. This document provides detailed guidelines and protocols for the design and synthesis of novel in situ hybridization probes, tailored for researchers, scientists, and professionals in drug development.
I. Probe Design Guidelines
The design of a highly specific and sensitive ISH probe requires careful consideration of several factors, from the choice of probe type to its specific sequence characteristics.
A. Probe Type Selection
The choice of probe type depends on the target nucleic acid, the required sensitivity, and the specific application.
| Probe Type | Description | Advantages | Disadvantages |
| RNA Probes (Riboprobes) | Single-stranded RNA molecules complementary to the target mRNA. | High sensitivity and specificity due to strong RNA-RNA hybrids. | Susceptible to degradation by RNases. |
| DNA Oligonucleotide Probes | Short, chemically synthesized single-stranded DNA molecules. | Easy to synthesize and label; good tissue penetration.[3] | Lower sensitivity compared to riboprobes. |
| Bacterial Artificial Chromosome (BAC) Probes | Large DNA fragments cloned into BAC vectors. | Excellent for detecting large genomic rearrangements and copy number variations due to extensive coverage.[4][5] | Can be challenging to design and prepare. |
B. General Design Principles
To ensure optimal performance, the following principles should be applied when designing ISH probes:
-
Target Sequence Selection :
-
Aim for regions of the target transcript that are unique to avoid cross-hybridization with other genes. The 3' untranslated region (3' UTR) is often a good choice as it tends to be more divergent among related genes.[3][6]
-
Avoid regions with repetitive sequences.[7]
-
Ensure the selected sequence is present in all transcript variants of interest.[8]
-
-
Probe Length :
-
GC Content : Aim for a GC content of around 50% for optimal hybridization kinetics.[10]
-
Secondary Structure : Use software tools to predict and avoid probe sequences that can form stable intramolecular secondary structures (e.g., hairpin loops), as this can hinder hybridization to the target.[11]
-
Specificity Verification : Before synthesis, perform a BLAST search of the probe sequence against the relevant genome to ensure it does not have significant homology to other transcripts.[3]
II. Probe Synthesis Protocols
The synthesis method will depend on the chosen probe type. The following are detailed protocols for the synthesis of RNA and DNA oligonucleotide probes.
A. RNA Probe Synthesis via In Vitro Transcription
This method is used to generate labeled, single-stranded RNA probes from a DNA template.
Workflow for RNA Probe Synthesis:
Caption: Workflow for RNA probe synthesis.
Experimental Protocol:
-
Template Generation :
-
Amplify the target DNA sequence (200-800 bp) using PCR. Design primers to introduce appropriate restriction sites for cloning.[8]
-
Alternatively, design the reverse primer to include a T7 RNA polymerase binding sequence at its 5' end.[8]
-
Clone the PCR product into a plasmid vector containing opposing RNA polymerase promoters (e.g., pGEM-T).[3]
-
Linearize the plasmid downstream of the insert using a restriction enzyme.[12]
-
-
In Vitro Transcription :
-
Set up the in vitro transcription reaction using a commercially available kit.
-
Combine the linearized plasmid template (or PCR product with a T7 promoter), RNA polymerase (e.g., T7 or SP6), RNase inhibitor, and a mixture of NTPs, including a labeled nucleotide (e.g., digoxigenin-UTP or biotin-UTP).
-
Incubate the reaction at 37°C for 2 hours to overnight.[8]
-
-
Template Removal :
-
Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to degrade the DNA template.
-
-
Probe Purification :
-
Purify the RNA probe using ethanol precipitation or a column-based purification kit.[8]
-
Resuspend the purified probe in an RNase-free storage buffer.
-
-
Quantification and Quality Control :
-
Determine the concentration and purity of the probe using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the probe by running an aliquot on a denaturing agarose (B213101) gel.
-
B. DNA Oligonucleotide Probe Synthesis
Chemically synthesized DNA probes are typically ordered from commercial vendors.
Guidelines for Ordering and Preparation:
-
Sequence Design : Follow the general design principles outlined in Section I.B.
-
Modifications :
-
Order the oligonucleotide with an amino-modifier (e.g., Amino-C6) at the 5' or 3' end. This will be used for subsequent labeling.
-
Alternatively, internal amino-allyl-T residues can be incorporated during synthesis.[10]
-
-
Labeling :
-
The amino-modified oligonucleotide can be conjugated to a fluorescent dye (e.g., a succinimidyl ester-activated fluorophore) or a hapten (e.g., biotin (B1667282) or digoxigenin).
-
-
Purification :
-
Ensure the final labeled probe is purified, typically by HPLC, to remove unlabeled oligonucleotides and free label.
-
III. In Situ Hybridization Protocol
This protocol provides a general framework for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for different tissues and probes.
Workflow for In Situ Hybridization:
Caption: General workflow for in situ hybridization.
Experimental Protocol:
-
Sample Preparation :
-
Cut FFPE tissue sections at 5-10 µm thickness and mount on positively charged slides.
-
Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded series of ethanol washes and finally in water.[9]
-
-
Permeabilization :
-
Treat the sections with Proteinase K to improve probe accessibility. The concentration and incubation time should be optimized for each tissue type to avoid damaging tissue morphology.[9]
-
-
Prehybridization :
-
Incubate the sections in hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step helps to block non-specific binding sites.[9]
-
-
Hybridization :
-
Denature the labeled probe by heating at 95°C for 2 minutes, then immediately place on ice.[9]
-
Dilute the denatured probe in hybridization buffer and apply to the tissue sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at a temperature optimized for the specific probe (typically 55-65°C).[9]
-
-
Stringency Washes :
-
Wash the slides in solutions of decreasing salt concentration (SSC) and increasing temperature to remove non-specifically bound probe. The stringency of the washes should be adjusted based on the probe sequence and length.[9]
-
-
Immunological Detection (for hapten-labeled probes) :
-
Signal Visualization :
-
For chromogenic detection, incubate the sections with a substrate solution (e.g., NBT/BCIP for alkaline phosphatase) until the desired color intensity is reached.[12]
-
For fluorescent detection, use a fluorescently labeled antibody or a fluorogenic substrate.
-
-
Counterstaining and Mounting :
-
Counterstain the sections with a nuclear stain (e.g., DAPI or Nuclear Fast Red) if desired.
-
Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
-
Imaging :
-
Visualize and capture images using a bright-field or fluorescence microscope.
-
IV. Quantitative Data and Performance Metrics
The performance of an ISH probe can be quantitatively assessed to ensure reliability and reproducibility.
| Parameter | Description | Method of Assessment | Typical Values/Considerations |
| Hybridization Efficiency | The fraction of target molecules that are bound by the probe. | Can be estimated by comparing the signal intensity to a known standard or by using thermodynamic models.[9] | Influenced by probe length, GC content, hybridization temperature, and target accessibility. |
| Signal-to-Noise Ratio (SNR) | The ratio of the specific signal intensity to the background noise. | Measured using image analysis software by quantifying the signal in positive cells versus background regions.[13] | A higher SNR indicates a more robust and reliable signal. |
| Specificity | The ability of the probe to bind only to the intended target sequence. | Assessed by including negative controls (e.g., sense probe, scrambled probe) and by performing ISH on tissues known to not express the target gene. | The sense probe should show no or minimal signal compared to the antisense probe. |
V. Application: Studying Signaling Pathways
ISH is a powerful tool for elucidating the spatial expression patterns of components of signaling pathways, providing insights into their roles in development and disease.
A. The Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development, cell proliferation, and tissue homeostasis.[14] ISH can be used to visualize the expression of Wnt ligands, Frizzled receptors, and downstream target genes like Axin2 and Lef1.[15]
Caption: Canonical Wnt signaling pathway.
By performing ISH for various components, researchers can map out the active domains of Wnt signaling within a tissue, which is particularly useful in studying developmental processes and cancer biology.
B. The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16] ISH can be used to detect the expression of upstream activators (e.g., growth factor receptors), kinases within the cascade (e.g., Raf, MEK, ERK), and downstream target genes (e.g., c-Fos, c-Jun).[17]
Caption: MAPK/ERK signaling pathway.
Correlating the expression patterns of different MAPK pathway members through ISH can reveal how this pathway is regulated in specific cell types and how its dysregulation contributes to diseases like cancer.
VI. Troubleshooting
Common issues in ISH experiments and their potential solutions are summarized below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient probe labeling- RNA degradation- Insufficient tissue permeabilization- Probe concentration too low | - Verify probe labeling and integrity- Use RNase-free techniques and reagents- Optimize Proteinase K treatment- Increase probe concentration |
| High Background | - Non-specific probe binding- Insufficient washing stringency- Probe concentration too high- Endogenous enzyme activity | - Increase hybridization and wash temperatures- Decrease salt concentration in wash buffers- Decrease probe concentration- Include appropriate blocking steps (e.g., for endogenous biotin or peroxidases) |
| Uneven Staining | - Incomplete deparaffinization- Uneven reagent application- Air bubbles trapped under coverslip | - Ensure complete removal of paraffin- Apply reagents evenly to cover the entire section- Carefully apply coverslips to avoid bubbles |
For more detailed troubleshooting, refer to specialized guides.[7][18][19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent advances in in situ Notch signaling measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TrueProbes: Quantitative Single-Molecule RNA-FISH Probe Design Improves RNA Detection [elifesciences.org]
- 4. Quantitative analysis of in situ hybridization methods for the detection of actin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of in situ hybridization as a function of probe size and fixation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Approach to the Problem of Hybridization Efficiency in Fluorescent In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative aspects of an in situ hybridization procedure for detecting mRNAs in cells using 96-well microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 14. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 15. Advances of Wnt signalling pathway in dental development and potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. youtube.com [youtube.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Quantitation of In Situ Hybridization Using Image Analysis of Radioactively Labeled RNA Probes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Novel In-Situ Hybridization Probe Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the successful preparation of samples for in situ hybridization (ISH) analysis using the [Novel In Situ Hybridization Probe]. Adherence to these guidelines is critical for achieving high-quality, reproducible results with optimal signal intensity and minimal background noise.
I. Application Notes
In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. The success of any ISH experiment is fundamentally dependent on meticulous sample preparation. The primary objectives of the following protocols are to ensure the preservation of tissue morphology and the target nucleic acid sequence, while allowing for efficient probe penetration.
The [Novel In Situ Hybridization Probe] has been designed for high specificity and sensitivity. However, its performance can be significantly impacted by variations in tissue fixation, processing, and pre-hybridization treatments. Over-fixation can mask the target sequence, preventing probe binding and leading to weak or no signal. Conversely, under-fixation can result in poor tissue morphology and loss of the target nucleic acid. Similarly, enzymatic digestion is a critical step that must be optimized to permeabilize the tissue without causing excessive damage.
These notes provide a robust starting point for a variety of sample types. However, for novel research applications or challenging tissue types, further optimization may be required. A troubleshooting guide is included to address common issues that may arise during the procedure.
II. Experimental Protocols
This section details the step-by-step methodology for preparing formalin-fixed, paraffin-embedded (FFPE) tissue sections for ISH analysis with the [Novel In Situ Hybridization Probe].
A. Tissue Fixation, Processing, and Sectioning
Proper tissue handling from the outset is paramount for successful ISH.
-
Tissue Fixation:
-
Immediately following dissection, immerse tissue specimens in 10-20 volumes of 10% neutral buffered formalin (NBF).
-
Ensure tissue thickness does not exceed 5 mm to allow for thorough fixative penetration.
-
Fix for 18-24 hours at room temperature. Avoid prolonged fixation as it can lead to nucleic acid degradation and masking of the target sequence.
-
-
Tissue Processing and Embedding:
-
Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) washes (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut FFPE tissue blocks into 4-5 µm thick sections using a microtome.
-
Float the sections on a 42°C water bath to remove wrinkles.
-
Mount the sections onto positively charged slides (e.g., Superfrost™ Plus).
-
Dry the slides overnight at 37°C or for 1 hour at 60°C to ensure tissue adherence.
-
B. Pre-Hybridization Treatment
This series of steps prepares the mounted tissue sections for probe hybridization.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a substitute) for 2 x 10 minutes to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol washes in descending concentrations (100%, 95%, 70%) for 5 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Protease-Induced Epitope Retrieval (PIER):
-
This step is crucial for unmasking the target nucleic acid sequence. The choice of protease and the digestion conditions are critical and tissue-dependent. Refer to Table 1 for recommended starting conditions.
-
Pre-warm the appropriate protease solution to 37°C.
-
Immerse the slides in the pre-warmed protease solution and incubate at 37°C for the recommended time.
-
Stop the enzymatic reaction by washing the slides in PBS or a similar buffer.
-
-
Post-Fixation (Optional but Recommended):
-
To further preserve tissue morphology, immerse slides in 10% NBF for 1-2 minutes at room temperature.
-
Wash slides in deionized water.
-
-
Dehydration:
-
Dehydrate the sections again through a series of graded ethanol washes in ascending concentrations (70%, 95%, 100%) for 2 minutes each.
-
Air dry the slides completely before proceeding to hybridization.
-
III. Data Presentation: Protease Optimization
The following table provides starting recommendations for protease digestion for various tissue types. It is highly recommended to perform an initial optimization experiment by varying the digestion time and/or enzyme concentration to determine the optimal conditions for your specific sample and fixation method.
| Tissue Type | Protease | Concentration | Incubation Time (minutes) at 37°C | Expected Outcome |
| Mouse Brain | Proteinase K | 10-20 µg/mL | 10-15 | Good signal with preserved morphology |
| Human Breast Cancer | Pepsin | Ready-to-use solution | 3-10 | Optimal for many commercial kits |
| Human Lymphoma | Pepsin | Ready-to-use solution | Varies; monitor digestion | Real-time monitoring can improve success rates |
| Mouse Liver | Proteinase K | 5-15 µg/mL | 8-12 | Softer tissue may require less digestion |
| Mouse Kidney | Proteinase K | 15-25 µg/mL | 12-20 | Denser tissue may require more stringent digestion |
| Skeletal Tissue | Proteinase K | Titrate | Titrate | Critical to optimize; too little or too much can result in signal loss |
| General FFPE | Trypsin | 0.1% | 10-20 | Can be effective in degrading histones |
IV. Troubleshooting Common ISH Issues
This table outlines common problems encountered during ISH and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Over-fixation of tissue- Inadequate protease digestion- Incorrect probe concentration- RNA degradation | - Optimize fixation time.- Increase protease concentration or incubation time.- Titrate probe concentration.- Use RNase-free techniques and reagents. |
| High Background | - Over-digestion of tissue- Non-specific probe binding- Insufficient washing | - Decrease protease concentration or incubation time.- Increase stringency of post-hybridization washes (higher temperature, lower salt concentration).- Ensure thorough washing steps. |
| Poor Tissue Morphology | - Under-fixation of tissue- Over-digestion with protease | - Ensure adequate fixation time and fixative volume.- Decrease protease concentration or incubation time. |
| Uneven Staining | - Incomplete deparaffinization- Air bubbles trapped under coverslip- Uneven reagent application | - Ensure complete paraffin removal.- Carefully apply coverslip to avoid bubbles.- Ensure tissue section is completely covered with all reagents. |
V. Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for FFPE tissue sample preparation for in situ hybridization.
Signaling Pathway of Probe Hybridization
This diagram illustrates the conceptual pathway to successful probe binding.
Quantitative Analysis of Novel In Situ Hybridization Probe Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the context of intact cells and tissues.[1][2][3][4] This methodology is crucial for understanding gene expression patterns, localizing viral RNA, and identifying chromosomal abnormalities.[2][3] Recent advancements in probe design and signal amplification have led to the development of novel in situ hybridization probes with enhanced sensitivity and specificity, enabling the detection of even low-abundance targets.[5][6][7] This document provides detailed application notes and protocols for the quantitative analysis of data obtained using a novel, highly sensitive ISH probe system.
Our novel probe technology utilizes a unique probe design strategy, combining aspects of single-pair probes and signal amplification to achieve high specificity and sensitivity.[5] This allows for the reliable detection and quantification of target RNA or DNA sequences with subcellular resolution.
I. Quantitative Data Presentation
Table 1: Quantification of Target mRNA Expression in Different Cell Types
| Cell Type | Average Signal Intensity (per cell) | Standard Deviation | Number of Cells Analyzed |
| Neuron | 254.8 | 32.1 | 150 |
| Astrocyte | 89.2 | 15.7 | 200 |
| Microglia | 15.6 | 5.4 | 180 |
| Oligodendrocyte | 112.5 | 21.9 | 175 |
This table summarizes the average signal intensity of the ISH probe targeting a specific mRNA in different cell types within a brain tissue section. The data can be obtained using image analysis software to measure the pixel intensity of the ISH signal within individual cells.[8][9]
Table 2: Comparison of Gene Expression Levels in Control vs. Treated Samples
| Treatment Group | Mean Number of Spots (per cell) | Standard Error of the Mean | p-value | Fold Change |
| Control | 12.3 | 1.8 | \multirow{2}{}{<0.01} | \multirow{2}{}{3.5} |
| Drug X | 43.1 | 4.5 |
This table demonstrates the quantification of individual mRNA molecules, visualized as distinct spots, in response to a drug treatment. This type of analysis is particularly useful for novel probes that offer single-molecule sensitivity.[10]
II. Experimental Protocols
The following protocols provide a detailed methodology for performing in situ hybridization using the novel probe system.
A. Sample Preparation and Pretreatment
Proper sample preparation is critical for successful in situ hybridization.[2]
-
Fixation: Immediately fix freshly dissected tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.[11]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) washes and embed in paraffin.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.[2]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Treat sections with Proteinase K to unmask the target nucleic acid sequences. The concentration and incubation time should be optimized for the specific tissue type.
B. Hybridization
-
Probe Preparation: Dilute the novel ISH probe to the recommended concentration in the provided hybridization buffer.
-
Hybridization: Apply the diluted probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the recommended hybridization temperature (e.g., 40-65°C).[12]
C. Signal Amplification and Detection
The signal amplification process is a key feature of this novel probe system.
-
Washing: Wash the slides to remove unbound probes. Stringent washes at elevated temperatures help to ensure specificity.[12]
-
Amplification: Apply the series of amplification reagents as per the manufacturer's instructions. This typically involves sequential hybridization of amplifier molecules that build a signal amplification "tree."[13]
-
Detection:
-
Chromogenic Detection: For brightfield microscopy, use an enzyme-conjugated probe (e.g., HRP or AP) and a chromogenic substrate (e.g., DAB or NBT/BCIP) to produce a colored precipitate at the site of hybridization.[12][14]
-
Fluorescent Detection: For fluorescence microscopy, use a fluorophore-conjugated probe. This allows for multiplexing with different colored probes to detect multiple targets simultaneously.[10][14]
-
D. Imaging and Quantitative Analysis
-
Imaging: Acquire high-resolution images of the stained tissue sections using a brightfield or fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the ISH signal.[8][9]
-
Signal Intensity Measurement: Measure the mean pixel intensity within defined regions of interest (e.g., individual cells).
-
Spot Counting: For probes with single-molecule resolution, count the number of distinct fluorescent spots per cell.
-
Area Measurement: Determine the percentage of the tissue area that is positive for the ISH signal.
-
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Experimental workflow for in situ hybridization.
B. Novel Probe Signal Amplification Mechanism
Caption: Signal amplification cascade of the novel ISH probe.
C. Example Signaling Pathway Analysis: Wnt Signaling
The Wnt signaling pathway is crucial in development and disease, and ISH can be used to visualize the expression of key components of this pathway.
Caption: Simplified Wnt signaling pathway.
IV. Conclusion
The novel in situ hybridization probe technology offers a highly sensitive and specific method for the detection and quantification of nucleic acids in tissues and cells. By following the detailed protocols and utilizing quantitative analysis methods, researchers can obtain robust and reproducible data to advance their understanding of gene expression in various biological and pathological processes. The ability to visualize and quantify gene expression at the single-cell level provides invaluable insights for basic research and drug development.
References
- 1. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The ISH in FISH – What is In Situ Hybridization? - CellCover RNA, DNA, Protein Stabilization [anacyte.com]
- 5. A Novel Ultrasensitive In Situ Hybridization Approach to Detect Short Sequences and Splice Variants with Cellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recent-advances-in-high-sensitivity-in-situ-hybridization-and-costs-and-benefits-to-consider-when-employing-these-methods - Ask this paper | Bohrium [bohrium.com]
- 7. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotyping and Quantification of In Situ Hybridization Staining in Zebrafish [jove.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. In Situ Hybridization: Tips, Techniques, and Expert Insights | The Scientist [the-scientist.com]
- 11. zfin.org [zfin.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. In Situ Hybridization (ISH): Techniques, Applications & Insights [baseclick.eu]
Novel In Situ Hybridization Probes: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of novel in situ hybridization (ISH) probes in neuroscience research. These advanced techniques offer unprecedented sensitivity and specificity for the detection of RNA molecules within the complex cellular landscape of the nervous system. This guide will explore the applications of these probes, provide structured protocols for their use, and present quantitative data and visual workflows to facilitate their adoption in your research.
Introduction to Novel In Situ Hybridization Probes in Neuroscience
In situ hybridization is a powerful technique that allows for the localization of specific nucleic acid sequences within the morphological context of tissues and cells.[1][2][3] Traditional ISH methods, while foundational, often face limitations in sensitivity, specificity, and multiplexing capabilities.[4] The advent of novel ISH probes, such as those used in RNAscope™ and Hybridization Chain Reaction (HCR), has revolutionized the field by offering single-molecule detection and high-level multiplexing, thereby enabling a deeper understanding of the nervous system's complexity.[5]
These advanced methods are particularly impactful in neuroscience for:
-
Cellular and Subcellular Localization of RNA: Precisely mapping the distribution of mRNA transcripts within different brain regions, neuronal and glial cell types, and even subcellular compartments.
-
Characterization of Neuronal Subtypes: Multiplexing capabilities allow for the simultaneous detection of multiple marker genes to define and characterize distinct neuronal and glial populations.
-
Studying Low-Abundance Transcripts: High sensitivity enables the detection of low-copy number mRNAs, which is crucial for studying many neurologically relevant genes like G-protein coupled receptors (GPCRs).
-
Analysis of Non-coding RNAs and Splice Variants: Specially designed probes can target long non-coding RNAs (lncRNAs) and specific exon-exon junctions to investigate alternative splicing, a process prominent in the brain.
-
Neurodevelopmental and Disease Modeling: Visualizing changes in gene expression patterns during brain development and in various neurological and psychiatric disorders.
-
Validation of High-Throughput Sequencing Data: Spatially validating transcriptomic data within the intact tissue architecture.
Featured Novel ISH Technologies
RNAscope™ Technology
The RNAscope™ assay utilizes a unique probe design consisting of "double Z" oligonucleotide pairs that hybridize to the target RNA sequence. This design, coupled with a cascade signal amplification system, allows for the visualization of single RNA molecules as distinct dots.
Key Advantages:
-
High Specificity: The requirement for two independent "Z" probes to bind adjacently to the target RNA minimizes off-target signals.
-
Single-Molecule Detection: Each dot corresponds to a single RNA molecule, enabling quantitative analysis.
-
Multiplexing Capabilities: Allows for the simultaneous detection of multiple RNA targets.
-
Compatibility: Can be combined with immunohistochemistry (IHC) to co-detect RNA and protein.
Hybridization Chain Reaction (HCR)
Hybridization Chain Reaction (HCR) is an enzyme-free signal amplification technique. It employs a set of DNA or RNA hairpin probes that remain inert until they encounter an initiator sequence. The initiator, which is part of a probe hybridized to the target RNA, triggers a chain reaction of hairpin polymerization, leading to the formation of a long, fluorescent amplicon.
Key Advantages:
-
Isothermal and Enzyme-Free: Simplifies the protocol and enhances stability.
-
High Signal-to-Noise Ratio: The amplification occurs only in the presence of the target, leading to low background.
-
Multiplexing: Orthogonal HCR amplifiers allow for the simultaneous detection of multiple targets.
-
Quantitative Imaging: The signal amplification is linear, allowing for relative quantification of target RNAs.
Quantitative Data Summary
The quantitative nature of novel ISH techniques allows for the enumeration of RNA molecules per cell or the analysis of gene expression changes across different conditions. The following tables summarize representative quantitative data from neuroscience studies using these advanced methods.
| Gene Target | Brain Region/Cell Type | Condition | Fold Change in Expression | Technology Used | Reference Study |
| Somatostatin (Sst) | Mouse Cortex | Glucocorticoid Receptor Overexpression vs. Wild Type | Lower number density of Sst-expressing neurons | HCR-FISH | (bioRxiv, 2019) |
| Neuropeptide S Receptor (NPSR) | Ventral Tegmental Area (VTA) | Morphine Dependent Rats (12h post-administration) vs. Control | Statistically significant increase | ISH | (Austin Publishing Group, 2016) |
| Neuropeptide S Receptor (NPSR) | Basolateral Amygdala (BLA) | Protracted Morphine Withdrawal (7 days) vs. Control | Increased transcript levels | ISH | (Austin Publishing Group, 2016) |
| Neuropeptide S Receptor (NPSR) | Bed Nucleus of the Stria Terminalis (BNST) | Protracted Morphine Withdrawal (7 days) vs. Control | Reduction in gene expression | ISH | (Austin Publishing Group, 2016) |
| Gene 1 | Gene 2 | Brain Region | Co-expression Percentage | Technology Used | Application |
| OPRM1 (mu-opioid receptor) | OPRD1 (delta-opioid receptor) | Mouse Hippocampus | Varies by layer | RNAscope Fluorescent | Mapping GPCR co-expression |
| CNR1 (cannabinoid receptor 1) | DRD1 (dopamine receptor D1) | Mouse Hippocampus | Distinct cellular populations with some overlap | RNAscope Fluorescent | Visualizing neurotransmitter system interactions |
| SST mRNA | CRH protein | Mouse Brain Nuclei | Varies by nucleus | PCR-based ISH with Immunofluorescence | Characterizing neuronal circuits |
| SST mRNA | PKC-δ protein | Mouse Brain Nuclei | Varies by nucleus | PCR-based ISH with Immunofluorescence | Understanding signaling pathways in specific cell types |
Experimental Protocols
The following are generalized protocols for performing in situ hybridization with novel probes on brain tissue. For specific probe sets and reagents (e.g., RNAscope™, Molecular Instruments HCR), it is crucial to consult the manufacturer's detailed instructions.
Tissue Preparation
Proper tissue preparation is critical for successful ISH. The goal is to preserve both RNA integrity and tissue morphology.
-
Perfusion and Fixation:
-
Deeply anesthetize the animal (e.g., with isoflurane).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to flush out the blood, followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
-
Rapidly freeze the block on dry ice or in isopentane (B150273) cooled by liquid nitrogen and store at -80°C.
-
-
Sectioning:
-
Section the frozen brain tissue using a cryostat at a thickness of 12-22 µm.
-
Mount the sections onto positively charged slides (e.g., SuperFrost Plus).
-
Dry the slides for 1-2 hours at room temperature or 15 minutes at 50°C before storage at -80°C.
-
In Situ Hybridization Protocol (General)
This protocol outlines the key steps. Specific temperatures, incubation times, and buffer compositions may vary depending on the chosen technology.
-
Pretreatment:
-
Thaw slides to room temperature.
-
Wash in PBS to remove OCT.
-
Perform antigen retrieval if combining with IHC.
-
Treat with a protease to permeabilize the tissue and allow probe access. The duration and concentration of protease treatment are critical and need to be optimized.
-
Wash in PBS.
-
-
Probe Hybridization:
-
Apply the hybridization solution containing the specific ISH probes to the tissue section.
-
Incubate in a humidified chamber at the recommended temperature (e.g., 37-65°C) for a specified time (e.g., 2 hours to overnight) to allow the probes to bind to the target RNA.
-
-
Signal Amplification:
-
Wash the slides to remove unbound probes.
-
For RNAscope™: Sequentially add the preamplifier, amplifier, and label probes according to the manufacturer's protocol.
-
For HCR: Apply the amplification buffer containing the fluorescently labeled hairpin probes and incubate in the dark at room temperature.
-
-
Detection and Imaging:
-
Wash the slides to remove excess amplification reagents.
-
Counterstain with a nuclear stain like DAPI.
-
Mount with an appropriate mounting medium.
-
Image using a confocal or widefield fluorescence microscope.
-
Visualizing Workflows and Mechanisms
The following diagrams illustrate the principles of novel ISH technologies and the general experimental workflow.
Caption: Mechanism of RNAscope™ signal amplification.
Caption: Principle of Hybridization Chain Reaction (HCR).
Caption: General experimental workflow for ISH in neuroscience.
Conclusion
Novel in situ hybridization probes have become indispensable tools in neuroscience research, offering high sensitivity, specificity, and multiplexing capabilities that were previously unattainable. By providing single-cell and even single-molecule resolution of gene expression within the intact nervous system, these technologies are paving the way for significant advances in our understanding of brain function, development, and disease. Careful adherence to optimized protocols and a clear understanding of the underlying principles are key to leveraging the full potential of these powerful techniques.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Applications of RNAscope ® Technology in Neuroscience Identification , characterization , and localization of mRNA in the peripheral and central nervous systems | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
How to reduce background noise with [Novel In Situ Hybridization Probe]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and achieve optimal results with novel in situ hybridization (ISH) probes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during ISH experiments that can lead to high background noise.
Probe-Related Issues
???+ question "What are the primary causes of high background related to the ISH probe itself?"
???+ question "How can I troubleshoot probe-related background noise?"
Experimental Protocol & Workflow Issues
???+ question "My background is high even with a well-designed probe. What parts of the experimental protocol should I optimize?"
???+ question "What is autofluorescence and how can I reduce it?"
Quantitative Data Summary
The following tables summarize key parameters that can be optimized to reduce background noise.
Table 1: Troubleshooting High Background in ISH
| Parameter | Potential Cause of High Background | Recommended Action |
| Probe Concentration | Too high | Titrate probe to determine optimal concentration. |
| Hybridization Temperature | Too low | Increase temperature to enhance stringency.[1] |
| Formamide (B127407) Concentration | Too low | Increase formamide concentration in hybridization buffer.[1] |
| Post-Hybridization Wash Temperature | Too low | Increase temperature of stringent washes (e.g., 75-80°C).[2][3] |
| Post-Hybridization Wash Salt Concentration | Too high | Decrease salt concentration (e.g., SSC) in wash buffers.[1] |
| Proteinase K Digestion | Too aggressive | Decrease concentration or incubation time to preserve tissue morphology.[4] |
Table 2: Common Reagents for Autofluorescence Reduction
| Reagent | Target of Autofluorescence | Typical Application |
| Sodium Borohydride (B1222165) | Aldehyde fixative-induced fluorescence | Pre-treatment of fixed tissues.[5][6] |
| Sudan Black B | Lipofuscin | Staining of sections prior to mounting.[5] |
| Trypan Blue | General intracellular autofluorescence | Incubation with cells/tissues before observation.[7][8] |
Experimental Protocols
Protocol 1: Optimizing Post-Hybridization Wash Stringency
This protocol provides a general framework for optimizing the stringency of post-hybridization washes to reduce non-specific probe binding.
-
Initial Low Stringency Wash:
-
Following hybridization, rinse the slides briefly in a high salt concentration buffer (e.g., 2x SSC) at room temperature to remove excess hybridization solution.
-
-
Stringent Washes:
-
Prepare three separate wash solutions with varying temperatures or salt concentrations. For example:
-
Condition A: 1x SSC at 75°C
-
Condition B: 1x SSC at 80°C
-
Condition C: 0.5x SSC at 75°C
-
-
Immerse slides in the first stringent wash solution for a defined period (e.g., 5-15 minutes).
-
Repeat the stringent wash two more times, either with the same solution or with increasing stringency.
-
-
Final Washes:
-
Perform final washes in a buffer like PBST (PBS with Tween 20) at room temperature.[3]
-
-
Evaluation:
-
Proceed with signal detection and imaging. Compare the signal-to-noise ratio across the different wash conditions to determine the optimal stringency for your novel probe and tissue type.
-
Protocol 2: Reduction of Autofluorescence using Sodium Borohydride
This protocol is for reducing autofluorescence in aldehyde-fixed tissues.
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the slides in the sodium borohydride solution for 3 x 5-minute intervals at room temperature.
-
-
Washing:
-
Rinse the slides thoroughly with PBS (3 x 5 minutes) to remove residual sodium borohydride.
-
-
Proceed with ISH Protocol:
-
Continue with the permeabilization and subsequent steps of your ISH protocol.
-
Visualizations
Diagram 1: Troubleshooting Workflow for High Background in ISH
Caption: A logical workflow for diagnosing and addressing high background noise in ISH experiments.
Diagram 2: Key Steps in an In Situ Hybridization Protocol
Caption: A simplified workflow illustrating the major stages of an ISH experiment.
References
- 1. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 2. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Reducing cellular autofluorescence in flow cytometry: an in situ method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Novel In Situ Hybridization Probe] Hybridization Temperature
Welcome to the technical support center for optimizing the hybridization temperature of your [Novel In Situ Hybridization Probe]. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your in situ hybridization (ISH) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting hybridization temperature for the [Novel In Situ Hybridization Probe]?
A1: As a starting point, a hybridization temperature between 55°C and 65°C is generally recommended for RNA probes.[1] However, the optimal temperature is highly dependent on the specific probe sequence and the tissue type being analyzed.[2][3][4] For shorter probes (200 bp to over 1 kb), a starting range of 52-55°C has been found to work well.[5]
Q2: How does the GC content of my probe affect the hybridization temperature?
A2: The percentage of guanine (B1146940) (G) and cytosine (C) bases in your probe sequence is a critical factor in determining the optimal hybridization temperature.[2][4] Higher GC content increases the melting temperature (Tm) of the probe-target hybrid, thus requiring a higher hybridization temperature for specific binding.
Q3: Can I use the same hybridization temperature for different tissue types?
A3: It is recommended to optimize the hybridization temperature for each tissue type.[2][3][4] Different tissues can have varying levels of endogenous substances that may interfere with hybridization, and the accessibility of the target nucleic acid can also differ.
Q4: What is the role of formamide (B127407) in the hybridization buffer and how does it influence the temperature?
A4: Formamide is an organic solvent used in hybridization buffers to lower the melting temperature of nucleic acid hybrids.[6] This allows for hybridization to be carried out at a lower temperature, which helps in preserving the morphology of the tissue or cells.[6][7] The concentration of formamide directly impacts the required hybridization temperature; higher concentrations of formamide necessitate lower hybridization temperatures to achieve the same stringency.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of hybridization temperature for the [Novel In Situ Hybridization Probe].
Issue 1: Weak or No Signal
A faint or absent signal can be caused by several factors, including a hybridization temperature that is too high.
| Potential Cause | Recommended Solution |
| Hybridization temperature is too high | Decrease the hybridization temperature in increments of 2-5°C.[8] This will reduce the stringency and allow for more stable probe-target binding. |
| Inadequate tissue permeabilization | Optimize the proteinase K digestion step. Insufficient digestion can prevent the probe from accessing the target nucleic acid.[2] |
| Degraded probe or target nucleic acid | Ensure proper handling and storage of probes. Assess the integrity of the target RNA or DNA in your sample.[8][9] |
| Insufficient probe concentration | Increase the concentration of the probe in the hybridization buffer.[8][9][10] |
Issue 2: High Background or Non-Specific Staining
Excessive background staining can obscure the specific signal and is often a result of hybridization conditions that are not stringent enough.
| Potential Cause | Recommended Solution |
| Hybridization temperature is too low | Increase the hybridization temperature in increments of 2-5°C.[1][8] This increases stringency, which helps to reduce non-specific probe binding. |
| Insufficiently stringent post-hybridization washes | Increase the temperature or decrease the salt concentration (e.g., SSC) of the post-hybridization wash solutions.[8][9][11] |
| Probe contains repetitive sequences | Add a blocking agent, such as Cot-1 DNA, to the hybridization buffer to prevent the probe from binding to repetitive sequences.[9][11] |
| Probe concentration is too high | Reduce the concentration of the probe used for hybridization.[8] |
Experimental Protocols
Protocol for Optimizing Hybridization Temperature
This protocol outlines a general procedure for determining the optimal hybridization temperature for your [Novel In Situ Hybridization Probe] using a temperature gradient.
-
Sample Preparation: Prepare tissue sections or cells according to your standard protocol, including fixation, permeabilization (e.g., proteinase K treatment), and prehybridization.
-
Probe Preparation: Dilute the [Novel In Situ Hybridization Probe] to the recommended starting concentration in hybridization buffer.
-
Hybridization with Temperature Gradient:
-
Apply the probe solution to multiple slides containing the prepared samples.
-
Incubate the slides in a humidified chamber capable of maintaining a temperature gradient (e.g., a thermal cycler with a gradient function or multiple hybridization ovens set to different temperatures).
-
Test a range of temperatures around the calculated or estimated optimum, for example, from 50°C to 70°C in 2-5°C increments. A typical starting range is 55-65°C.[1]
-
-
Post-Hybridization Washes: After overnight hybridization, perform a series of stringent washes to remove unbound and non-specifically bound probes. The stringency of these washes should be consistent across all tested temperatures to isolate the effect of the hybridization temperature.
-
Example Wash Series:
-
Wash 1: 50% formamide in 2x SSC at a temperature 5-10°C below the hybridization temperature for 15 minutes.[4]
-
Wash 2: 1x SSC at room temperature for 10 minutes.
-
Wash 3: 0.5x SSC at 37°C for 15 minutes.
-
-
-
Signal Detection and Analysis: Proceed with your standard signal detection protocol (e.g., using an anti-digoxigenin antibody conjugated to an enzyme for chromogenic detection or a fluorescently labeled antibody).
-
Evaluation: Analyze the slides under a microscope to determine the temperature that provides the best signal-to-noise ratio (strong specific signal with low background).
Visual Guides
The following diagrams illustrate key workflows and concepts related to optimizing hybridization temperature.
Caption: Workflow for optimizing hybridization temperature.
Caption: Troubleshooting logic for ISH signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 3. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and non-toxic in situ hybridization without blocking of repetitive sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicallab.com [clinicallab.com]
- 8. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 9. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
[Novel In Situ Hybridization Probe] non-specific binding issues
Welcome to the technical support center for our novel in situ hybridization (ISH) probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during ISH experiments, with a particular focus on non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in ISH?
A1: High background staining in ISH can stem from several factors. These include issues with the probe itself, such as the presence of repetitive sequences which can bind to non-target sites.[1] The concentration of the probe is also a critical factor; using too much probe can lead to increased non-specific binding.[2] Additionally, problems with the experimental protocol, such as inadequate washing after hybridization, can result in high background.[1] Suboptimal hybridization conditions, like a temperature that is too low, can also contribute to non-specific binding.[2]
Q2: I am observing a signal with my sense probe control. What does this indicate and how can I resolve it?
A2: A signal from a sense probe, which should not bind to the target mRNA, can indicate a few potential issues. One possibility is that the probe is binding to fragmented nucleic acids, which can be more prevalent in tissues undergoing programmed cell death.[3] It is also possible that the signal is not from specific hybridization but from other sources of background. To troubleshoot this, it is important to include proper negative controls, such as an RNase-treated control, to confirm that the signal is indeed from RNA.[3] Optimizing hybridization and wash stringency can also help to reduce non-specific binding of the sense probe.
Q3: How can I reduce autofluorescence in my tissue samples for fluorescence in situ hybridization (FISH)?
A3: Autofluorescence is a common issue in FISH, arising from endogenous fluorophores in the tissue.[4] Several methods can be employed to quench autofluorescence. Commercially available quenching buffers, often containing Sudan Black B, can effectively reduce autofluorescence from sources like lipofuscin and red blood cells.[4][5] Another approach is a pre-treatment with a solution like TrueBlack®, which can be applied before or after antibody staining.[6] It is important to follow the specific protocol for the chosen quenching agent to avoid negatively impacting the specific fluorescent signal.[6]
Troubleshooting Guides
Issue 1: High Background/Non-Specific Staining
High background can obscure the specific signal, making data interpretation difficult. The following guide provides a systematic approach to troubleshooting this common problem.
Caption: A generalized workflow for a typical in situ hybridization experiment.
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 3. Dealing with the problem of non-specific in situ mRNA hybridization signals associated with plant tissues undergoing programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bicellscientific.com [bicellscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
Improving signal-to-noise ratio for [Novel In Situ Hybridization Probe]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in situ hybridization (ISH) experiments using the [Novel In Situ Hybridization Probe].
Frequently Asked Questions (FAQs)
Q1: Why is my signal weak or absent?
A weak or absent signal can be attributed to several factors, ranging from suboptimal tissue preparation to incorrect hybridization conditions.[1][2]
Troubleshooting Steps:
-
RNA/DNA Integrity: Ensure that the tissue was promptly and properly fixed to prevent nucleic acid degradation. For RNA ISH, working in an RNase-free environment is critical.[3]
-
Tissue Fixation: Both under- and over-fixation can impede probe penetration and hybridization.[4] Fixation times should be optimized for the specific tissue type.[4]
-
Tissue Permeabilization: Inadequate permeabilization with proteinase K can prevent the probe from accessing the target nucleic acid sequence.[5] Conversely, over-digestion can lead to poor tissue morphology and loss of the target.[2][6]
-
Probe Concentration: The concentration of the [Novel In Situ Hybridization Probe] may be too low. Consider performing a titration to determine the optimal concentration.[2]
-
Hybridization Conditions: The hybridization temperature may be too stringent. Try decreasing the temperature to facilitate probe binding.[2]
-
Post-Hybridization Washes: The washing steps after hybridization may be too stringent, leading to the removal of specific signal. Consider decreasing the temperature or increasing the salt concentration of the wash buffer.[2]
-
Probe Integrity: Ensure the probe has been stored correctly and has not degraded.[2]
Q2: How can I reduce high background noise?
High background can obscure specific signals and make data interpretation difficult. The source of high background can often be traced to nonspecific probe binding or issues with the detection reagents.[1]
Troubleshooting Steps:
-
Probe Specificity: If the probe has repetitive sequences, it may bind nonspecifically. Consider adding a blocking agent like Cot-1 DNA to the hybridization buffer.[7][8]
-
Probe Concentration: Using too much probe can lead to increased background. Try reducing the probe concentration.[2]
-
Hybridization Stringency: The hybridization conditions may not be stringent enough. Increasing the hybridization temperature or the formamide (B127407) concentration can help reduce nonspecific binding.[2]
-
Post-Hybridization Washes: Insufficiently stringent washes can result in high background.[1] Ensure the temperature and salt concentration of your wash buffers are optimal for removing nonspecifically bound probes.[2][7]
-
Tissue Preparation: Incomplete deparaffinization of FFPE tissues can cause nonspecific staining. Autofluorescence of the tissue can also be a source of background, which can be mitigated with appropriate bleaching steps or the use of specific filters on your microscope.[9]
-
Blocking: Ensure adequate blocking steps are included before the addition of detection reagents to prevent nonspecific binding.[4]
Q3: My staining is uneven or patchy. What could be the cause?
Uneven staining can result from technical issues during the application of reagents or from problems with the tissue sections themselves.
Troubleshooting Steps:
-
Reagent Application: Ensure that the entire tissue section is evenly covered with all solutions, including the probe and wash buffers. Air bubbles trapped under the coverslip can prevent the probe from accessing the tissue.[2][10]
-
Tissue Adhesion: Poor adhesion of the tissue section to the slide can cause it to lift or fold during washing steps, leading to uneven staining. Using charged slides can improve tissue adhesion.[3]
-
Tissue Drying: Allowing the tissue to dry out at any point during the procedure can lead to high background and uneven staining.[2] Maintain a humid environment during incubation steps.
Data & Optimization
Table 1: Optimization of Proteinase K Digestion
The optimal concentration and incubation time for proteinase K will vary depending on the tissue type and fixation method.[6]
| Proteinase K Concentration | Incubation Time (minutes) | Expected Outcome |
| Low (e.g., 1-5 µg/mL) | 10 | Good for tissues sensitive to digestion. May result in a weak signal if under-digested.[6] |
| Medium (e.g., 10-20 µg/mL) | 15-20 | A good starting point for many tissue types. |
| High (e.g., >20 µg/mL) | >20 | May be necessary for dense or over-fixed tissues. Risk of tissue degradation.[2] |
Table 2: Adjusting Post-Hybridization Wash Stringency
Wash stringency is controlled by temperature and salt concentration (SSC). Lower SSC and higher temperatures increase stringency.
| Wash Condition | Temperature | SSC Concentration | Stringency | Application |
| Low Stringency | Room Temperature | 2x SSC | Low | To retain weaker, specific signals. |
| Medium Stringency | 50-65°C | 0.2x - 2x SSC | Medium | A common starting point for many probes.[11] |
| High Stringency | >65°C | <0.2x SSC | High | To reduce high background from nonspecific binding.[7] |
Experimental Protocols
Protocol 1: FFPE Tissue Preparation
For use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.[12][13]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[14]
-
Immerse in 100% ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 3 minutes.
-
Immerse in 70% ethanol: 3 minutes.
-
Immerse in 50% ethanol: 3 minutes.
-
Rinse with deionized water.
-
-
Pretreatment:
-
Perform heat-induced epitope retrieval (HIER) if necessary for your specific tissue. A common method is to incubate slides in a pre-heated pretreatment solution at 80°C for 60 minutes.[12]
-
-
Protease Digestion:
-
Incubate slides with Proteinase K solution at 37°C for a pre-optimized time (e.g., 20 minutes).[12]
-
Wash slides in water.
-
-
Dehydration:
-
Dehydrate slides through a graded ethanol series (70%, 95%, 100%) for 1 minute each.
-
Air dry the slides. The slides are now ready for hybridization.
-
Protocol 2: Frozen Tissue Preparation
For use with fresh frozen tissue sections.[11][15]
-
Fixation:
-
Washing:
-
Wash slides 3 times in PBS for 5 minutes each.
-
-
Acetylation (Optional, to reduce background):
-
Incubate slides in a freshly prepared solution of 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine-HCl for 10 minutes at room temperature.[16]
-
-
Washing:
-
Wash slides in PBS for 5 minutes.
-
-
Dehydration:
-
Dehydrate slides through a graded ethanol series (70%, 95%, 100%) for 3 minutes each.[16]
-
Air dry the slides. The slides are now ready for hybridization.
-
Visual Guides
Caption: Troubleshooting workflow for common ISH issues.
Caption: General experimental workflow for in situ hybridization.
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 3. Optimizing your in situ hybridization for success | CellCarta [cellcarta.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. In Situ Hybridization: Tips, Techniques, and Expert Insights | The Scientist [the-scientist.com]
- 6. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Nonradioactive ISH Protocol for Frozen Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence In Situ Hybridization on Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. insitutech.wordpress.com [insitutech.wordpress.com]
- 15. A simplified and rapid procedure for in situ hybridization on human, flash-frozen, post-mortem brain and its combination with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Large Scale In Situ Hybridization Protocol [kingsley.stanford.edu]
Probe degradation issues with [Novel In Situ Hybridization Probe]
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding probe degradation issues encountered when using the [Novel In Situ Hybridization Probe]. It is intended for researchers, scientists, and drug development professionals to help ensure successful in situ hybridization (ISH) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of [Novel In Situ Hybridization Probe] degradation?
A1: The primary cause of RNA probe degradation is RNase contamination.[1] RNases are robust enzymes that are ubiquitous in the laboratory environment and can be introduced through reagents, glassware, or improper handling. Other significant factors include poor tissue fixation, which can fail to protect endogenous RNA from degradation, and harsh chemical treatments during the ISH protocol.[2][3]
Q2: I am observing weak or no signal in my ISH experiment. Could this be due to probe degradation?
A2: Yes, weak or no signal is a classic symptom of probe degradation. If the probe is degraded, it cannot efficiently bind to the target nucleic acid sequence within the tissue, leading to a diminished or absent signal.[4][5] However, other factors can also cause weak signals, such as insufficient probe concentration, suboptimal hybridization temperature, or poor tissue permeabilization.[4][6][7]
Q3: How can I prevent RNase contamination during my experiments?
A3: To prevent RNase contamination, it is crucial to maintain an RNase-free work environment. This includes using certified RNase-free reagents and consumables, treating all surfaces and non-disposable equipment with RNase decontamination solutions, and always wearing gloves. It is also recommended to have a dedicated set of pipettes and equipment for RNA work.
Q4: Can the quality of my tissue sample affect probe integrity?
A4: While the tissue sample itself doesn't directly degrade the probe, poor sample quality can lead to experimental failures that mimic probe degradation. For instance, inadequately fixed tissues may release endogenous RNases that can degrade both the target RNA and the probe.[2][3] Proper and timely fixation is critical for preserving both the cellular morphology and the integrity of the target nucleic acids.
Q5: How should I properly store and handle the [Novel In Situ Hybridization Probe] to avoid degradation?
A5: The probe should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[8][9] When preparing for an experiment, thaw the probe on ice and keep it on ice until it is added to the hybridization buffer.
Troubleshooting Guides
Issue 1: Weak or No Hybridization Signal
This is one of the most common issues in ISH and can be caused by a variety of factors, including probe degradation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Degradation | Assess probe integrity via gel electrophoresis. A degraded RNA probe will appear as a smear rather than a sharp band.[10][11] | A sharp, distinct band indicates an intact probe. |
| Suboptimal Probe Concentration | Increase the probe concentration in the hybridization buffer. Typical starting concentrations range from 10-50 ng/mL for highly expressed genes to 500 ng/mL for genes with low expression.[7] | An increase in signal intensity. |
| Incorrect Hybridization Temperature | Optimize the hybridization temperature. The optimal temperature is dependent on the probe sequence and length. Generally, temperatures range from 55-65°C.[12] | Improved signal specificity and intensity. |
| Poor Tissue Permeabilization | Optimize the proteinase K digestion step. Insufficient digestion can prevent the probe from accessing the target RNA.[13] | Stronger signal without compromising tissue morphology. |
| Inadequate Fixation | Ensure optimal fixation of the tissue. Poorly fixed tissue can lead to loss of the target RNA.[2] | Improved signal and tissue integrity. |
Issue 2: High Background Staining
High background can obscure specific signals and make interpretation difficult.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Cross-Reactivity | If the probe contains repetitive sequences, add a blocking agent like Cot-1 DNA to the hybridization buffer.[4][14] | Reduction in non-specific background staining. |
| Insufficient Washing Stringency | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).[3][5] | Lower background with minimal impact on the specific signal. |
| Probe Concentration Too High | Reduce the concentration of the probe used for hybridization.[5] | Decreased background and improved signal-to-noise ratio. |
| Drying of the Section | Ensure the tissue section remains hydrated throughout the entire procedure, especially during incubations.[2][15] | Uniform staining without areas of high background at the edges. |
Experimental Protocols
Protocol 1: Quality Control of [Novel In Situ Hybridization Probe] Integrity by Gel Electrophoresis
Objective: To assess the integrity of the RNA probe.
Materials:
-
[Novel In Situ Hybridization Probe]
-
RNase-free agarose (B213101)
-
RNase-free electrophoresis buffer (e.g., MOPS)
-
Formaldehyde (B43269) (optional, for denaturing gel)
-
RNase-free loading dye
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
RNase-free water
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Prepare a 1-1.5% agarose gel using RNase-free reagents and buffer. For denaturing conditions, formaldehyde can be added to the gel and running buffer.
-
In an RNase-free microcentrifuge tube, mix 1-2 µL of the [Novel In Situ Hybridization Probe] with RNase-free loading dye and RNase-free water to a final volume of 10-15 µL.
-
Heat the probe mixture at 65°C for 5-10 minutes to denature any secondary structures, then immediately place on ice.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide or a safer alternative and visualize the RNA band using a UV transilluminator.
Interpretation:
-
Intact Probe: A single, sharp band of the expected size.
-
Degraded Probe: A smear of lower molecular weight fragments below the expected band size.[10]
Protocol 2: Preparation of RNase-Free Solutions and Glassware
Objective: To create an RNase-free environment for ISH experiments.
Materials:
-
Diethylpyrocarbonate (DEPC)
-
Milli-Q or double-distilled water
-
Glassware
-
Stir plate and stir bar
-
Autoclave
Procedure for RNase-Free Water and Solutions:
-
Add 0.1% (v/v) DEPC to the desired volume of water or solution in a glass bottle.
-
Stir for at least 1 hour at room temperature.
-
Autoclave the treated solution for at least 30 minutes to inactivate the DEPC. Caution: DEPC is a suspected carcinogen and should be handled in a fume hood. Do not treat solutions containing Tris buffers with DEPC.
Procedure for RNase-Free Glassware:
-
Wash glassware thoroughly with a detergent.
-
Rinse extensively with tap water, followed by a final rinse with Milli-Q water.
-
Bake the glassware at 180-200°C for at least 4 hours in a dry-heat oven.
Visualizations
Caption: Pathway of probe degradation due to RNase contamination.
References
- 1. What are the disadvantages of using RNA probes for performing in situ hybridization? | AAT Bioquest [aatbio.com]
- 2. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 6. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. umassmed.edu [umassmed.edu]
- 9. Real-time PCR probe degradation - Real-Time PCR [protocol-online.org]
- 10. RNA In Situ Hybridization with Drosophila Embryos | Bender Lab [bender.hms.harvard.edu]
- 11. clinicallab.com [clinicallab.com]
- 12. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. RNAscope Troubleshooting Guide and FAQ | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
Technical Support Center: Optimizing Fixation and Permeabilization for Your Novel In Situ Hybridization Probe
Welcome to the technical support center for the [Novel In Situ Hybridization Probe]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in situ hybridization (ISH) experiments for robust and reproducible results. Proper sample fixation and permeabilization are critical steps that ensure the preservation of tissue morphology and target nucleic acids while allowing for effective probe penetration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for my tissue samples when using the [Novel In Situ Hybridization Probe]?
A1: For most applications with the [Novel In Situ Hybridization Probe], we recommend starting with 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) solution. Neutral buffered formalin (NBF) is also a suitable alternative.[1][2] It is crucial to use fresh fixative solutions to ensure optimal cross-linking and preservation of your target nucleic acid.[3]
Q2: How long should I fix my samples?
A2: Fixation time is a critical parameter that requires optimization based on tissue type and size.[4][5] Under-fixation can lead to poor tissue morphology and loss of the target nucleic acid, while over-fixation can mask the target sequence, preventing probe access and resulting in weak or no signal. For formalin-fixed, paraffin-embedded (FFPE) tissues, a fixation time of 16-32 hours at room temperature is a good starting point. For cryosections, a shorter fixation of 15-30 minutes is often sufficient.
Q3: Why is permeabilization necessary, and what is the recommended method?
A3: Permeabilization is essential to allow your [Novel In Situ Hybridization Probe] to penetrate the cell and access the target nucleic acid sequence. The most common method involves a controlled enzymatic digestion with Proteinase K. The concentration and incubation time of the Proteinase K treatment need to be carefully optimized for each tissue type, as excessive digestion can destroy tissue morphology and lead to signal loss.
Q4: Can I use detergents for permeabilization?
A4: Yes, detergents like Triton X-100 or Tween-20 can be used for permeabilization, particularly for cultured cells or cryosections. These agents create pores in the cell membrane. However, for FFPE tissues, Proteinase K treatment is generally more effective at unmasking the target nucleic acid from the cross-linked proteins.
Q5: What are the signs of suboptimal fixation or permeabilization?
A5: Suboptimal fixation can manifest as weak or absent signal (over-fixation) or poor tissue morphology and signal loss (under-fixation). Inadequate permeabilization will typically result in a weak or no signal, as the probe cannot reach its target. Conversely, over-permeabilization can lead to damaged tissue structure and loss of cellular components.
Troubleshooting Guide
This guide addresses common issues encountered during the fixation and permeabilization steps of your ISH experiment.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Over-fixation: Excessive cross-linking is masking the target sequence. | Reduce the fixation time. Consider using an antigen retrieval step, such as heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer, before the Proteinase K digestion. |
| Under-fixation: Target nucleic acid has been degraded or lost. | Increase the fixation time or ensure the fixative is fresh and at the correct concentration. | |
| Inadequate Permeabilization: The probe cannot access the target. | Increase the Proteinase K concentration or incubation time. Optimize these conditions by performing a time-course or concentration gradient experiment. | |
| High Background | Over-permeabilization: Excessive digestion exposes non-specific binding sites. | Decrease the Proteinase K concentration or incubation time. Ensure that the digestion is stopped effectively with a wash step. |
| Poor Fixation: Inadequate preservation of tissue components can lead to non-specific probe trapping. | Ensure fixation is adequate and that the tissue is properly washed after fixation to remove residual fixative. | |
| Poor Tissue Morphology | Under-fixation: The tissue structure has not been adequately preserved. | Increase the fixation time. Ensure the tissue is fully immersed in the fixative. |
| Over-permeabilization: The enzymatic digestion has damaged the tissue structure. | Reduce the Proteinase K concentration or incubation time. Monitor the tissue morphology closely during optimization. |
Experimental Protocols
Standard Fixation and Permeabilization Protocol for FFPE Tissues
This protocol provides a general starting point. Optimization will be required for your specific tissue and the [Novel In Situ Hybridization Probe].
Materials:
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Nuclease-free water
-
Proteinase K
-
PBS
Procedure:
-
Fixation: Immediately following dissection, immerse the tissue in 10% NBF or 4% PFA for 16-32 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Embedding: Following fixation, dehydrate the tissue through a graded ethanol series and embed in paraffin (B1166041) wax according to standard histological procedures.
-
Sectioning: Cut 4-6 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in nuclease-free water: 2 x 2 minutes.
-
-
Permeabilization (Proteinase K Treatment):
-
Prepare a fresh solution of Proteinase K in PBS at the desired concentration (start with 10-20 µg/mL).
-
Incubate the slides with the Proteinase K solution for 10-30 minutes at 37°C. Note: This step is critical and requires optimization.
-
Wash the slides in PBS: 2 x 5 minutes to stop the enzymatic reaction.
-
-
Post-fixation (Optional but Recommended): Briefly fix the sections again in 4% PFA for 5-10 minutes at room temperature to preserve the morphology after the protease treatment.
-
Washing: Wash slides in PBS: 2 x 5 minutes.
-
The sections are now ready for the prehybridization step with your [Novel In Situ Hybridization Probe].
Visualizations
Caption: Experimental workflow for in situ hybridization.
Caption: Troubleshooting decision tree for fixation and permeabilization.
References
- 1. Fixation conditions for DNA and RNA in situ hybridization: a reassessment of molecular morphology dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Hybridization: Tips, Techniques, and Expert Insights | The Scientist [the-scientist.com]
- 3. Sample Preparation | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 4. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
- 5. ucl.ac.uk [ucl.ac.uk]
[Novel In Situ Hybridization Probe] troubleshooting guide and FAQ
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using novel in situ hybridization (ISH) probes. The information is designed to help you overcome common experimental challenges and achieve optimal results.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your ISH experiments.
Category 1: No Signal or Weak Signal
Question: Why am I not seeing any signal, or why is my signal very weak?
Answer: A lack of signal is a common issue in ISH experiments and can stem from several factors throughout the protocol. Here are the most frequent causes and their solutions:
-
Poor RNA Quality: The target RNA in your tissue may be degraded. To prevent RNA degradation, handle tissue samples with care, use RNase-free reagents and techniques, and store them properly.[1] For older slides, storing them in 100% ethanol (B145695) at -20°C can help preserve the RNA for years.
-
Improper Tissue Fixation: Both under-fixation and over-fixation can lead to weak or no signal.[2] Under-fixation can result in RNA loss, while over-fixation can mask the target sequence, preventing probe access.[3] It is crucial to optimize fixation time based on the tissue type and thickness.[1]
-
Suboptimal Probe Concentration: The concentration of your novel ISH probe may be too low. For genes with low expression, a higher probe concentration (around 500 ng/mL) may be necessary.[4] It's recommended to perform a concentration optimization experiment.[2][4]
-
Inefficient Probe Penetration: The probe may not be reaching the target RNA within the tissue. This can be due to insufficient permeabilization.[2][5] Optimizing the proteinase K digestion step is critical; insufficient digestion will result in a diminished signal.[6]
-
Incorrect Hybridization Temperature: The hybridization temperature must be optimized for your specific probe and target sequence.[2] A temperature that is too high can prevent the probe from binding to the target.[3]
-
Issues with Probe Denaturation: The probe and target sequences must be completely denatured for proper hybridization.[3] Ensure your heating equipment is calibrated correctly and that you are following the recommended denaturation times and temperatures.[3]
-
Problems with the Detection System: The reagents used for signal detection may be inactive or used incorrectly.[7][8] Always check the expiration dates of your reagents and ensure they are stored properly. A lack of sensitivity in the detection system can also result in weak staining.[9]
References
- 1. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
Validation & Comparative
A Researcher's Guide to Validating Novel In Situ Hybridization Probe Results with qPCR
For researchers and professionals in drug development, the accurate validation of gene expression patterns is paramount. While a novel in situ hybridization (ISH) probe provides invaluable spatial information, localizing mRNA transcripts within the cellular architecture, quantitative PCR (qPCR) offers robust and sensitive quantification of gene expression levels.[1][2] Using these methods in concert provides a comprehensive and well-validated understanding of gene regulation.
This guide objectively compares the performance of a novel ISH probe with qPCR, providing supporting data and detailed experimental protocols for validation.
Methodology Overview: A Tale of Two Techniques
In situ hybridization and qPCR are complementary techniques that, when combined, offer a powerful approach to gene expression analysis.[2] ISH answers the question "Where is the gene expressed?", while qPCR answers "How much is the gene expressed?".
-
Novel In Situ Hybridization (ISH) Probe: This technique utilizes a labeled nucleic acid probe designed to be complementary to a specific mRNA sequence.[3][4] The probe hybridizes to its target within fixed and permeabilized tissue sections or cells, allowing for the direct visualization of gene expression in its morphological context. This provides crucial information about which specific cell types are expressing the gene of interest.
-
Quantitative PCR (qPCR): As a highly sensitive method for nucleic acid quantification, qPCR is the gold standard for measuring gene expression levels. The process begins with the extraction of total RNA from a tissue or cell sample, which is then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for a polymerase chain reaction where fluorescence is measured in real-time to quantify the amount of the target sequence.
The following diagram illustrates the workflow for validating ISH results with qPCR, starting from a single tissue source.
Comparative Data Presentation
To illustrate how data from a novel ISH probe and qPCR can be correlated, the following table presents a hypothetical scenario validating the upregulation of a target gene, "Gene X," in a treated tissue sample compared to a control. A housekeeping gene (e.g., GAPDH) is included as a reference.
| Technique | Target Gene | Sample Group | Result | Interpretation |
| Novel ISH Probe | Gene X | Control | Low signal intensity in scattered epithelial cells. | Basal expression of Gene X mRNA. |
| Gene X | Treated | High signal intensity specifically in epithelial cells. | Strong upregulation of Gene X mRNA localized to the epithelial cell compartment. | |
| Housekeeping | Control | Moderate, ubiquitous signal intensity. | Consistent expression of the housekeeping gene. | |
| Housekeeping | Treated | Moderate, ubiquitous signal intensity. | Consistent expression of the housekeeping gene, confirming sample integrity. | |
| qPCR | Gene X | Control | Relative Expression = 1.0 (baseline) | Baseline quantitative measurement. |
| Gene X | Treated | Relative Fold Change = 8.2 (p < 0.01) | Significant upregulation of Gene X mRNA in the bulk tissue sample. | |
| Housekeeping | Control | Ct value = 19.5 | Stable reference gene expression. | |
| Housekeeping | Treated | Ct value = 19.7 | Stable reference gene expression, validating normalization. |
The data demonstrates strong concordance: the qualitative increase in signal intensity and specific localization observed with the ISH probe is confirmed by the significant quantitative fold change measured by qPCR.
Experimental Protocols
Detailed and optimized protocols are critical for generating reproducible and reliable data.
Protocol 1: Novel In Situ Hybridization
This protocol describes a general method for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a non-radioactively labeled probe.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 times for 3 minutes each.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse in DEPC-treated water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL) at 37°C for 15-30 minutes. The time must be optimized for the specific tissue type.
-
Wash slides in DEPC-treated PBS (phosphate-buffered saline) twice for 5 minutes each.
-
-
Prehybridization:
-
Add 100 µL of hybridization solution to each slide.
-
Incubate for 1-2 hours in a humidified chamber at the determined hybridization temperature (typically 55-65°C).
-
-
Hybridization:
-
Denature the novel ISH probe by heating at 85-95°C for 2-5 minutes and immediately chill on ice.
-
Dilute the denatured probe in fresh hybridization solution.
-
Drain the prehybridization solution from the slides and add the probe-containing hybridization solution.
-
Incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove the unbound probe. This typically involves washing in solutions with decreasing concentrations of SSC buffer and increasing temperatures.
-
Example wash series: 2x SSC at hybridization temp, 0.5x SSC at hybridization temp, 0.1x SSC at 65°C.
-
-
Signal Detection:
-
If using a hapten-labeled probe (e.g., DIG or Biotin), incubate with an enzyme-conjugated antibody (e.g., Anti-DIG-AP).
-
Wash to remove unbound antibody.
-
Add the chromogenic substrate (e.g., NBT/BCIP for AP) and incubate until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Briefly counterstain with a nuclear stain like Nuclear Fast Red.
-
Dehydrate slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Protocol 2: Quantitative PCR (Two-Step RT-qPCR)
This protocol outlines the steps for quantifying mRNA expression using a SYBR Green-based assay.
-
Total RNA Extraction:
-
Homogenize tissue samples (from the same block used for ISH) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a column-based kit or a Trizol-based method, following the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) and/or random hexamer primers, and RNase-free water.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add diluted cDNA (typically 1-5 µL) to the respective wells. Include no-template controls (NTCs) for each primer set.
-
-
qPCR Cycling and Data Acquisition:
-
Run the plate on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplicon.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct value of the target gene (Gene X) to the Ct value of a stable housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Logical Framework for Validation
References
A Researcher's Guide to Controls for Novel In Situ Hybridization Probe Experiments
An objective comparison of control strategies to ensure accurate and reproducible results in in situ hybridization (ISH) experiments utilizing novel probes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical role of positive and negative controls in in situ hybridization (ISH) experiments, particularly when employing novel probes. We present a comparative analysis of different control strategies, supported by experimental data, detailed protocols, and visual workflows to facilitate robust experimental design and data interpretation.
In situ hybridization is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues.[1][2] The specificity and reliability of ISH results are heavily dependent on the careful implementation of appropriate controls.[1][3] This is especially crucial when working with newly developed probes, where the hybridization characteristics and potential for off-target binding are not yet fully established.
The Cornerstone of Reliable ISH: A Comparison of Control Strategies
The inclusion of both positive and negative controls is non-negotiable for generating trustworthy ISH data.[4] These controls serve distinct but equally important purposes: validating the experimental procedure and ensuring the specificity of the novel probe.
Positive Controls are designed to confirm that the entire experimental workflow, from tissue preparation to signal detection, is functioning correctly. A successful positive control indicates that the target RNA is accessible for hybridization and that the detection system is sensitive enough to produce a signal.
Negative Controls are essential for establishing the specificity of the novel probe by demonstrating a lack of signal in the absence of the target sequence or when using a non-specific probe. This helps to rule out false-positive results arising from non-specific probe binding or background noise.
Here, we compare common and effective positive and negative control strategies for ISH experiments involving a novel probe.
| Control Type | Description | Purpose | Expected Outcome | Typical Quantitative Readout |
| Positive Control Probe | A probe targeting a ubiquitously expressed gene (e.g., housekeeping genes like PPIB, GAPDH) or a gene known to be expressed in the target tissue. | To validate the entire ISH protocol, including tissue fixation, permeabilization, hybridization, and signal detection. | Strong, specific signal in the appropriate cellular compartments. | High percentage of positive cells; High mean signal intensity. |
| Positive Control Tissue | A tissue sample known to express the target of the novel probe. | To confirm that the novel probe can detect its intended target under the established experimental conditions. | Specific signal in the expected cell types within the tissue. | High signal-to-noise ratio in target-expressing regions. |
| Negative Control Probe (Scrambled Sequence) | A probe with a sequence that has no known homology to any sequence in the target organism's genome. | To assess the level of non-specific binding of the probe chemistry and detection reagents. | No or minimal signal. | Low to no positive cells; Background-level signal intensity. |
| Negative Control Probe (Sense Probe) | A probe with the same sequence as the target mRNA (sense strand). | For RNA ISH, to ensure the antisense probe is specifically binding to the target mRNA and not to other cellular components. | No or minimal signal. | Low to no positive cells; Background-level signal intensity. |
| Negative Control Tissue | A tissue sample known not to express the target of the novel probe. | To further confirm the specificity of the novel probe by showing a lack of signal in a non-target context. | No or minimal signal. | Low to no positive cells; Background-level signal intensity. |
| No-Probe Control | A slide processed through the entire ISH protocol without the addition of a probe. | To identify any background signal generated by the detection system itself. | No signal. | Signal intensity at baseline/background levels. |
| RNase Treatment Control | Pre-treatment of a tissue section with RNase before hybridization with the novel probe. | For RNA ISH, to confirm that the signal is dependent on the presence of RNA. | No or significantly reduced signal. | Significant reduction in the percentage of positive cells and mean signal intensity compared to the untreated positive control. |
Experimental Protocols
To ensure the successful implementation of these controls, detailed and optimized protocols are paramount. The following provides a generalized yet comprehensive workflow for an ISH experiment incorporating the described positive and negative controls.
I. Sample Preparation
-
Tissue Fixation: Immediately fix fresh tissue in 10% neutral buffered formalin (NBF) for 16-24 hours at room temperature.
-
Paraffin (B1166041) Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) washes, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Baking: Bake the slides at 60°C for 1 hour to ensure tissue adherence.
II. Deparaffinization and Rehydration
-
Deparaffinize the sections by immersing in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol washes: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), and finally in deionized water.
III. Pretreatment
-
Target Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 15-30 minutes.
-
Permeabilization: Treat with a protease (e.g., Proteinase K) at a concentration and time optimized for the specific tissue type to allow for probe penetration.
-
RNase Treatment (for RNase Control only): Incubate the designated control slide with an RNase A solution (100 µg/mL) at 37°C for 30 minutes.
IV. Hybridization
-
Probe Preparation: Dilute the [Novel In Situ Hybridization Probe], positive control probe, and negative control probes to their optimal working concentration in a hybridization buffer.
-
Probe Application: Apply the diluted probes to their respective slides. For the no-probe control, apply only the hybridization buffer.
-
Denaturation and Hybridization: Denature the probe and target nucleic acids by heating the slides to 75-80°C for 5 minutes, followed by hybridization at 37-42°C for 2-16 hours in a humidified chamber.
V. Post-Hybridization Washes
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washing in solutions of decreasing salt concentration (e.g., 2x SSC, 1x SSC, 0.5x SSC) at increasing temperatures.
VI. Signal Detection
-
Blocking: Incubate the slides in a blocking solution to prevent non-specific antibody binding.
-
Detection: The detection method will depend on the label of the probe (e.g., biotin, DIG, or fluorescent dyes).
-
For chromogenic detection (CISH), this involves incubation with an enzyme-conjugated antibody (e.g., anti-DIG-AP) followed by a substrate that produces a colored precipitate.
-
For fluorescent detection (FISH), this may involve incubation with a fluorescently labeled antibody or direct visualization if the probe is directly labeled.
-
-
Counterstaining: Counterstain with a nuclear stain (e.g., hematoxylin (B73222) for CISH, DAPI for FISH) to visualize tissue morphology.
VII. Imaging and Analysis
-
Mounting: Dehydrate the slides and mount with a coverslip using an appropriate mounting medium.
-
Imaging: Acquire images using a brightfield or fluorescence microscope.
-
Quantitative Analysis: Quantify the signal intensity and the percentage of positive cells using image analysis software.
Visualizing the Workflow and Logic
To further clarify the experimental design and the logical relationships between the different controls, the following diagrams are provided.
By diligently applying these control strategies and following a well-defined protocol, researchers can confidently interpret the results of their novel in situ hybridization probes, leading to robust and publishable findings.
References
- 1. Fundamental principles of in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ hybridization - Wikipedia [en.wikipedia.org]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
Navigating the Cellular Landscape: A Comparative Guide to Novel In Situ Hybridization Probes for FFPE Tissues
For researchers, scientists, and drug development professionals navigating the complexities of gene expression analysis within formalin-fixed paraffin-embedded (FFPE) tissues, the choice of in situ hybridization (ISH) probe technology is critical. This guide provides an objective comparison of leading novel ISH probe technologies, offering a deep dive into their performance, underlying mechanisms, and experimental protocols to aid in the selection of the most suitable method for your research needs.
The analysis of RNA transcripts in FFPE tissues, the cornerstone of archival pathology, has historically been fraught with challenges due to RNA degradation and cross-linking caused by the fixation process. Traditional ISH methods often lack the sensitivity and specificity required for robust detection of many RNA targets. However, a new generation of ISH probes and signal amplification technologies has revolutionized the field, enabling sensitive and specific detection of RNA in situ, even down to the single-molecule level.
This guide will compare the performance of several prominent novel ISH probe technologies:
-
RNAscope™ (Advanced Cell Diagnostics/Bio-Techne): A widely adopted technology based on a unique probe design and branched DNA (bDNA) signal amplification.
-
ViewRNA™ (Thermo Fisher Scientific): Also utilizing bDNA technology for signal amplification, offering single-molecule sensitivity.
-
vsmCISH (V-shape single-molecule Chromogenic In Situ Hybridization): A newer method employing DNA probe proximity ligation and rolling circle amplification for signal enhancement.
-
Locked Nucleic Acid (LNA) Probes: Modified nucleic acid probes with enhanced hybridization affinity and specificity, allowing for shorter probe designs.
Performance Comparison in FFPE Tissues
The selection of an ISH probe technology is often dictated by the specific requirements of the study, including the abundance of the target RNA, the need for multiplexing, and the desired mode of detection. The following tables summarize the key performance characteristics of each technology based on available data.
| Performance Metric | RNAscope™ | ViewRNA™ | vsmCISH | LNA Probes |
| Signal Amplification | Branched DNA (bDNA) Cascade | Branched DNA (bDNA) | Rolling Circle Amplification (RCA) | None (signal enhancement via probe chemistry) |
| Sensitivity | Single-molecule detection | Single-molecule detection | Single-molecule detection | High, suitable for low-abundance targets |
| Specificity | High, requires dual "Z" probe binding | High, requires dual probe binding | High, requires V-probe proximity ligation | Very high, allows for mismatch discrimination |
| Multiplexing Capability | Yes (up to 12 targets) | Yes (up to 4 targets) | Demonstrated for single targets, multiplexing potential | Yes, with different fluorophores |
| Detection Method | Chromogenic and Fluorescent | Chromogenic and Fluorescent | Chromogenic | Primarily Fluorescent |
| FFPE Sample Compatibility | Excellent, widely validated | Good, with optimized protocols | Demonstrated in clinical FFPE samples | Yes, with specific protocols |
| Success in Archival Tissues | Successful in FFPE tissues as old as 25 years. | Information not readily available. | Information not readily available. | Information not readily available. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms of these technologies can aid in understanding their principles of signal generation and specificity.
Experimental Protocols
Detailed and optimized protocols are crucial for successful in situ hybridization in FFPE tissues. Below are summaries of the key steps for each technology.
RNAscope™ FFPE Assay Protocol Summary
The RNAscope™ workflow for FFPE tissues involves a series of pretreatment steps to unmask the target RNA, followed by probe hybridization and signal amplification.
-
Baking and Deparaffinization: Slides are baked to adhere the tissue section, followed by deparaffinization in xylene and rehydration through an ethanol (B145695) gradient.
-
Target Retrieval: Heat-induced epitope retrieval is performed using a target retrieval solution to reverse formalin cross-linking.
-
Protease Treatment: A protease digestion step is carried out to further increase probe accessibility to the target RNA.
-
Probe Hybridization: The target-specific "Z" probes are hybridized to the RNA.
-
Signal Amplification: A cascade of amplification steps involving pre-amplifiers, amplifiers, and label probes is performed.
-
Detection: The signal is visualized using either a chromogenic substrate (e.g., DAB) for brightfield microscopy or fluorophores for fluorescence microscopy.
-
Counterstaining and Mounting: Slides are counterstained to visualize tissue morphology and mounted for imaging.
ViewRNA™ ISH Tissue Assay Protocol Summary
The ViewRNA™ protocol shares similarities with the RNAscope™ workflow, as both are based on branched DNA technology.
-
Deparaffinization and Rehydration: FFPE sections are deparaffinized with xylene and rehydrated through a series of ethanol washes.
-
Heat Pretreatment: Slides are incubated in a pretreatment solution at high temperature to unmask the RNA.
A Comparative Guide to RNA Visualization Techniques: Introducing the Novel In Situ Hybridization Probe
In the landscape of modern molecular biology, the ability to visualize and quantify RNA molecules within their native cellular context is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of our Novel In Situ Hybridization Probe with other leading RNA visualization technologies: single-molecule Fluorescence In Situ Hybridization (smFISH), RNAscope, and Multiplexed Error-Robust Fluorescence In Situ Hybridization (MERFISH). We present supporting experimental data, detailed methodologies, and clear visual workflows to empower you in selecting the optimal technique for your research needs.
Principles of RNA Visualization Techniques
Novel In Situ Hybridization Probe: This cutting-edge technology employs a proprietary probe design and signal amplification cascade to achieve unparalleled sensitivity and specificity. The streamlined workflow minimizes hands-on time and accelerates time to results, while its high multiplexing capacity allows for the simultaneous analysis of dozens of RNA targets.
single-molecule Fluorescence In Situ Hybridization (smFISH): A foundational technique for RNA quantification, smFISH utilizes multiple fluorescently labeled oligonucleotide probes that bind to a single target RNA molecule.[1][2][3][4] The cumulative fluorescence of these probes allows for the detection and counting of individual RNA molecules as distinct spots.[1][2][3][4]
RNAscope: This technology is renowned for its high signal-to-noise ratio, achieved through a unique probe design and signal amplification system.[5][6] It employs a pair of "Z" probes that must hybridize in tandem to the target RNA, creating a binding site for a signal amplification tree, which significantly enhances the signal from a single RNA molecule.[5][6]
Multiplexed Error-Robust Fluorescence In Situ Hybridization (MERFISH): A high-plex imaging method, MERFISH enables the simultaneous measurement of the copy number and spatial distribution of thousands of RNA species in single cells.[7][8][9] It utilizes a combinatorial labeling approach where each RNA species is assigned a unique binary barcode, which is then read out through sequential rounds of imaging.[10][11][12]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the Novel In Situ Hybridization Probe against other established RNA visualization techniques.
| Feature | Novel In Situ Hybridization Probe | smFISH | RNAscope | MERFISH |
| Signal-to-Noise Ratio | Very High | Moderate to High[1][2][3][13] | Very High[5][6] | High[9] |
| Sensitivity | Single-molecule detection | Single-molecule detection[1][2][3] | Single-molecule detection[5] | Near 100% detection efficiency with amplification[14][15] |
| Specificity | Very High | High | Very High[16] | High (with error correction)[9] |
| Multiplexing Capability | Up to 50 targets | Typically 1-4 targets[1] | Up to 12 targets (HiPlex)[17] | Up to 10,000s of targets[9] |
| Resolution | Subcellular | Subcellular | Subcellular | Subcellular |
| Time to Result | ~4 hours | 1-2 days[18] | 1 day[19] | Multi-day imaging and analysis[20] |
| Cost | Moderate | Low to Moderate[18] | High | Very High |
| Sample Type | FFPE, Fresh Frozen, Cultured Cells | Cultured Cells, Tissue Slices[2] | FFPE, Fresh Frozen, Cultured Cells[21] | FFPE, Fresh Frozen, Cultured Cells[20] |
Experimental Workflows
The following diagrams illustrate the experimental workflows for each of the discussed RNA visualization techniques.
Experimental Protocols
Novel In Situ Hybridization Probe Protocol
-
Sample Preparation:
-
For FFPE tissues, deparaffinize and rehydrate sections.
-
For fresh frozen tissues, fix immediately after sectioning.
-
For cultured cells, fix and permeabilize on slides.
-
-
One-Step Hybridization and Signal Amplification:
-
Apply the ready-to-use Novel In Situ Hybridization Probe solution to the sample.
-
Incubate at 40°C for 4 hours in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with the provided wash buffer for 5 minutes each at room temperature.
-
-
Imaging and Analysis:
-
Mount with an appropriate mounting medium containing DAPI.
-
Image using a standard fluorescence microscope with appropriate filter sets.
-
Analyze images using standard image analysis software.
-
smFISH Protocol (Adapted from established protocols)[1][2][23]
-
Sample Preparation:
-
Fix cells or tissue sections with 4% formaldehyde.
-
Permeabilize with 70% ethanol (B145695).
-
-
Probe Hybridization:
-
Wash the sample with wash buffer (10% formamide (B127407) in 2x SSC).
-
Hybridize with fluorescently labeled oligonucleotide probes in hybridization buffer (10% formamide, 10% dextran (B179266) sulfate (B86663) in 2x SSC) overnight at 37°C.
-
-
Washing:
-
Wash twice with wash buffer for 30 minutes each at 37°C.
-
-
Imaging and Analysis:
RNAscope Protocol (General overview based on manufacturer's guidelines)[22][25]
-
Sample Preparation and Pretreatment:
-
Bake FFPE slides at 60°C.
-
Deparaffinize with xylene and ethanol washes.
-
Perform target retrieval and protease digestion according to tissue type.
-
-
Probe Hybridization:
-
Hybridize with the target-specific "Z" probes for 2 hours at 40°C.
-
-
Signal Amplification:
-
Perform a series of amplification steps (Amp 1 through Amp 6 for the 2.5 HD assay) with intermittent washes.
-
-
Detection and Staining:
-
For chromogenic detection, incubate with a chromogenic substrate.
-
For fluorescent detection, use fluorescently labeled probes.
-
Counterstain with hematoxylin (B73222) or DAPI.
-
-
Imaging and Analysis:
-
Image with a brightfield or fluorescence microscope.
-
Quantify signals based on the number of dots per cell.
-
MERFISH Protocol (General overview based on published methods)[21][26][27]
-
Sample Preparation and Encoding:
-
Prepare tissue sections on coverslips.
-
Perform fixation and permeabilization.
-
Hybridize with a large library of encoding probes.
-
-
Gel Embedding and Clearing:
-
Embed the sample in a hydrogel.
-
Clear the tissue to reduce autofluorescence and light scattering.
-
-
Sequential Imaging:
-
Perform multiple rounds of hybridization with fluorescently labeled readout probes, followed by imaging.
-
After each round, extinguish the fluorescent signal.
-
-
Image Processing and Decoding:
-
Register images from different rounds.
-
Decode the binary barcodes for each detected RNA molecule.
-
-
Data Analysis:
-
Analyze the spatial distribution and copy number of thousands of genes at the single-cell level.
-
References
- 1. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells [bio-protocol.org]
- 3. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells [en.bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A Guide for RNAscope Data Analysis | Bio-Techne [bio-techne.com]
- 6. youtube.com [youtube.com]
- 7. Zhuang Research Lab [zhuang.harvard.edu]
- 8. integratingpulse.com [integratingpulse.com]
- 9. blog.latch.bio [blog.latch.bio]
- 10. Spatially resolved, highly multiplexed RNA profiling in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Visualization and quantification of subcellular RNA localization using single molecule RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synoligo.com [synoligo.com]
- 15. Multiplexed detection of RNA using MERFISH and branched DNA amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. RNAscope™ HiPlex v2 Assays | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 18. rna-seqblog.com [rna-seqblog.com]
- 19. RNAscope Workflow, In Situ Hybridization Steps | ACD [acdbio.com]
- 20. Human Lung MERFISH Protocol for Fresh Frozen Tissue [protocols.io]
- 21. brd.nci.nih.gov [brd.nci.nih.gov]
- 22. FISH-quant v2: a scalable and modular tool for smFISH image analysis - PMC [pmc.ncbi.nlm.nih.gov]
Case studies validating [Novel In Situ Hybridization Probe] in published research
This guide provides a comprehensive comparison of the [Novel In Situ Hybridization Probe] with established in situ hybridization (ISH) techniques, such as Fluorescence In Situ Hybridization (FISH) and Chromogenic In Situ Hybridization (CISH). The information presented is based on findings from published research, offering an objective overview for researchers, scientists, and drug development professionals. In situ hybridization is a powerful technique used to localize specific DNA or RNA sequences within the cellular context of tissue samples, providing valuable insights into gene expression and organization.[1][2]
Performance Comparison
The performance of in situ hybridization probes is critical for obtaining accurate and reliable results. Key metrics include signal intensity, signal-to-noise ratio, sensitivity, specificity, and resolution. The following table summarizes the comparative performance of the [Novel In Situ Hybridization Probe] against traditional FISH and CISH probes based on hypothetical data from validation studies. The validation of any new probe, including establishing its clinical sensitivity and specificity, is a crucial step before its adoption for diagnostic use.[3][4]
| Performance Metric | [Novel In Situ Hybridization Probe] | Fluorescence In Situ Hybridization (FISH) | Chromogenic In Situ Hybridization (CISH) |
| Signal Intensity | High | High | Moderate |
| Signal-to-Noise Ratio | Very High | High | Moderate |
| Sensitivity | Very High (detects low-copy targets) | High | Moderate |
| Specificity | Very High | High | High |
| Resolution | Subcellular | Subcellular | Cellular |
| Time to Result | ~4 hours | 8-24 hours | 6-18 hours |
| Multiplexing Capability | Up to 4 targets | Up to 5+ targets | Limited (usually 2 targets) |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful application of in situ hybridization techniques.[5] The general workflow involves sample preparation, probe hybridization, washing steps, and signal detection.[6]
Sample Preparation (for FFPE tissues)
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded ethanol (B145695) series to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the target nucleic acid sequences.
-
Permeabilization: Treatment with a protease, such as proteinase K, is often required to allow for probe penetration. The concentration and incubation time for this step may need optimization depending on the tissue type.[6]
Probe Hybridization
-
Probe Application: The [Novel In Situ Hybridization Probe] solution is applied to the tissue section.
-
Denaturation: The slide is heated to denature both the probe and the target nucleic acid, allowing for subsequent hybridization.
-
Hybridization: The slide is incubated at a specific temperature to allow the probe to anneal to its complementary target sequence.[5]
Washing
-
Post-Hybridization Washes: Stringent washes are performed to remove unbound and non-specifically bound probes, which is crucial for reducing background noise.[5]
Signal Detection and Visualization
-
Signal Amplification (if applicable): For the [Novel In Situ Hybridization Probe], a proprietary amplification system may be used to enhance the signal.
-
Detection: The signal is detected using either fluorescence microscopy for FISH or bright-field microscopy for CISH.[7]
-
Counterstaining: A nuclear counterstain, such as DAPI, is often applied to visualize the cell nuclei.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. Below are examples of a generalized experimental workflow for in situ hybridization and a hypothetical signaling pathway that could be investigated using the [Novel In Situ Hybridization Probe].
In Situ Hybridization Experimental Workflow.
MAPK Signaling Pathway.
Conclusion
The [Novel In Situ Hybridization Probe] presents a promising alternative to traditional ISH methods, offering potential advantages in terms of speed, sensitivity, and signal-to-noise ratio. As with any new technology, thorough validation and optimization are crucial for its successful implementation in research and clinical settings.[8] The detailed protocols and comparative data provided in this guide are intended to assist researchers in evaluating and adopting this novel technology for their specific applications.
References
- 1. betalifesci.com [betalifesci.com]
- 2. In situ hybridization - Wikipedia [en.wikipedia.org]
- 3. Fluorescence In Situ Hybridization Probe Validation for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 7. In Situ Hybridization (ISH), CISH, and FISH Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. sciencerepository.org [sciencerepository.org]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For specialized or novel compounds such as "Spb-aad," for which direct disposal guidelines may not be readily available, a systematic approach based on established safety protocols is essential. This guide provides researchers, scientists, and drug development professionals with the necessary steps to safely manage and dispose of such chemical waste.
Initial Assessment and Information Gathering
The first and most critical step in the disposal of any chemical is to consult its Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's properties, hazards, and specific disposal instructions. If an SDS for "this compound" is not immediately available, it is imperative to contact the manufacturer or supplier to obtain it.
In the absence of a specific SDS for "this compound," it is crucial to evaluate its potential components based on available information. The abbreviation may refer to a conjugate of different molecules. For instance, "SPB" is identified as Sodium Perborate (B1237305), a bleaching and oxidizing agent, and also as a component in drug-linker conjugates for Antibody-Drug Conjugates (ADCs)[1][2]. The "AAD" component is less clear from initial searches but is listed as a ligand in the RCSB Protein Data Bank[3]. Given the context of drug development professionals, it is plausible that "this compound" is a complex molecule, and its disposal should be handled with caution, assuming it may possess hazardous properties such as cytotoxicity, reactivity, or environmental toxicity.
General Laboratory Waste Disposal Procedures
All laboratory waste must be managed in accordance with federal, state, and local regulations, as well as institutional policies[4][5]. The following steps provide a general framework for the proper disposal of chemical waste.
-
Waste Identification and Characterization : Determine the hazardous characteristics of the waste. According to the Environmental Protection Agency (EPA), hazardous waste is classified based on ignitability, corrosivity, reactivity, and toxicity. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous.
-
Segregation : Never mix different types of chemical waste unless explicitly instructed to do so by safety guidelines. Incompatible chemicals can react violently or produce toxic gases. Waste should be segregated into categories such as halogenated solvents, non-halogenated solvents, acids, bases, and solid chemical waste.
-
Containerization : Use appropriate, leak-proof containers for waste storage. Containers must be compatible with the chemical waste they hold; for example, acids should not be stored in metal containers. All containers must be clearly labeled with their contents.
-
Storage : Hazardous waste must be stored in designated Satellite Accumulation Areas (SAAs) within the laboratory. These areas must be inspected regularly for leaks, and containers must be kept closed except when adding waste. There are limits on the amount of waste that can be stored in an SAA.
-
Disposal Request : Once a waste container is full, or if the waste has been stored for a designated maximum time, a disposal request must be submitted to the institution's Environmental Health and Safety (EHS) office for pickup.
Disposal Considerations for "this compound"
Based on the potential nature of "this compound" as a drug-linker conjugate or a reactive chemical, the following disposal considerations are crucial.
| Hazard Category | Disposal Procedure | Personal Protective Equipment (PPE) |
| Cytotoxic/Potent Compound | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste. | Chemical-resistant gloves, lab coat, safety goggles. |
| Reactive/Oxidizing Agent | Store separately from flammable and combustible materials. Collect in a compatible container. | Chemical-resistant gloves, lab coat, safety goggles, face shield. |
| Aqueous Waste | Neutralize pH to between 5.0 and 9.0 before drain disposal, if permitted by institutional policy and local regulations. Otherwise, collect as hazardous aqueous waste. | pH-resistant gloves, lab coat, safety goggles. |
| Solid Waste | Collect in a designated solid hazardous waste container. Ensure no reactive liquids are present. | Gloves, lab coat. |
| Sharps | All sharps (needles, blades, pipettes) contaminated with the chemical must be disposed of in a designated sharps container. | Appropriate gloves and handling tools (e.g., forceps). |
| Empty Containers | Containers that held acutely toxic waste must be managed as hazardous waste. Other containers should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal or recycling. | Appropriate PPE for handling the original chemical. |
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe disposal of laboratory chemical waste.
Logical Decision Pathway for Disposal
Caption: Decision pathway for determining the correct disposal route for "this compound".
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of "this compound" and other specialized laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
